molecular formula C31H62O15 B3164354 Hydroxy-PEG12-t-butyl ester

Hydroxy-PEG12-t-butyl ester

Número de catálogo: B3164354
Peso molecular: 674.8 g/mol
Clave InChI: UOOVFHUCPREVAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy-PEG12-t-butyl ester is a useful research compound. Its molecular formula is C31H62O15 and its molecular weight is 674.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVFHUCPREVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydroxy-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, playing a pivotal role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and subsequent modifications, and its application in targeted protein degradation.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined structure and versatile functional groups. The molecule consists of a discrete chain of twelve ethylene (B1197577) glycol units, affording it significant hydrophilicity. One terminus of the PEG chain is capped with a hydroxyl (-OH) group, while the other is terminated with a carboxylic acid protected as a t-butyl ester. This arrangement allows for selective and sequential conjugation to two different molecular entities. The hydrophilic nature of the PEG spacer can enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C31H62O15[1]
Molecular Weight 674.8 g/mol [1]
CAS Number 1186025-29-5[1]
Appearance Colorless liquid or solidN/A
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]

Synthesis and Purification

The synthesis of this compound involves a multi-step process that begins with the mono-alkylation of dodecaethylene glycol. A generalized protocol based on the synthesis of similar heterobifunctional PEG linkers is provided below.[2][3][4]

Experimental Protocol 1: Generalized Synthesis of this compound

  • Mono-protection of Dodecaethylene Glycol:

    • Dissolve dodecaethylene glycol in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Add a molar equivalent of a suitable protecting group for one of the hydroxyl termini (e.g., a trityl group using trityl chloride and a base like triethylamine).

    • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water, extracting the product into an organic solvent, and drying the organic layer.

    • Purify the mono-protected dodecaethylene glycol by column chromatography.

  • Alkylation of the Free Hydroxyl Group:

    • Dissolve the mono-protected dodecaethylene glycol in anhydrous THF.

    • Add a strong base (e.g., sodium hydride) at 0°C and stir for 30 minutes.

    • Add t-butyl bromoacetate (B1195939) and allow the reaction to warm to room temperature, stirring overnight.

    • Quench the reaction carefully with water and extract the product.

    • Purify the fully protected intermediate by column chromatography.

  • Deprotection of the Terminal Hydroxyl Group:

    • Dissolve the purified intermediate in a suitable solvent.

    • Selectively remove the initial protecting group (e.g., the trityl group can be removed under mild acidic conditions that do not cleave the t-butyl ester).

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield this compound.

Experimental Protocols for Modification and Application

The utility of this compound lies in the sequential reactivity of its two functional groups. The t-butyl ester can be deprotected to reveal a carboxylic acid, and the hydroxyl group can be activated for conjugation.

Experimental Protocol 2: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to yield a free carboxylic acid.[5][6][7]

  • Acidic Cleavage:

    • Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).[5]

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the TFA and DCM under reduced pressure.

    • The resulting product, Hydroxy-PEG12-acid, can be used in the next step, sometimes without further purification.

Experimental Protocol 3: Conjugation to an Amine-Containing Molecule

The deprotected Hydroxy-PEG12-acid can be conjugated to a primary amine via amide bond formation, a common step in constructing PROTACs.[8][9][10][11]

  • Activation of the Carboxylic Acid:

    • Dissolve the Hydroxy-PEG12-acid in an anhydrous solvent such as DMF or DCM.

    • Add a coupling agent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the activated ester solution, add the amine-containing molecule (e.g., a ligand for an E3 ubiquitin ligase).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the resulting conjugate by preparative HPLC.

Application in PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule, while its length is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Illustrative Quantitative Data for a PEG12-based PROTAC

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[12][13][14][15] The following table provides hypothetical, yet representative, data for a series of PROTACs where the PEG linker length is varied, illustrating the importance of linker optimization.

Table 2: Illustrative Degradation Efficiency of a Hypothetical PROTAC Series

PROTACLinker CompositionDC50 (nM)Dmax (%)
Compound 1Hydroxy-PEG4-t-butyl ester derivative15085
Compound 2Hydroxy-PEG8-t-butyl ester derivative5095
Compound 3 This compound derivative 25 >98
Compound 4Hydroxy-PEG16-t-butyl ester derivative8090

This data is illustrative and intended to demonstrate the typical trend observed in PROTAC development where linker length is a critical optimization parameter.

Visualizing the Role of this compound in PROTACs

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[16][17][18][19]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (containing PEG12 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves design, synthesis, and rigorous biological evaluation.[20][21][22][23]

PROTAC_Workflow cluster_workflow PROTAC Development Workflow A 1. Target & E3 Ligase Selection B 2. PROTAC Design (Linker selection: e.g., this compound) A->B C 3. Synthesis of PROTAC Components (Target Ligand, Linker, E3 Ligand) B->C D 4. PROTAC Assembly & Purification C->D E 5. In Vitro Characterization (Binding assays, Ternary complex formation) D->E F 6. Cellular Assays (Western Blot, HiBiT, Quantitative Proteomics) E->F G 7. Determination of DC50 & Dmax F->G H 8. Lead Optimization (Iterative redesign of linker and ligands) G->H Data informs redesign I 9. In Vivo Studies (PK/PD, Efficacy in animal models) G->I H->B

A typical workflow for the design and evaluation of PROTACs.

Analytical Characterization

The quantification of PROTACs in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25][26][27]

Experimental Protocol 4: Generalized LC-MS/MS Method for PROTAC Quantification

  • Sample Preparation:

    • Spike plasma or cell lysate samples with a known concentration of an internal standard (structurally similar to the analyte).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for injection.

  • LC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for the PROTAC and the internal standard.

    • Quantify the PROTAC concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in drug development. Its well-defined structure, hydrophilicity, and orthogonal functional groups make it an excellent choice for the construction of complex biomolecules such as PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this linker in the pursuit of novel therapeutics. The ability to precisely control the spacing between two molecular entities with a hydrophilic linker like this compound is a key advantage in optimizing the biological activity and drug-like properties of next-generation therapies.

References

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Hydroxy-PEG12-t-butyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a well-defined, monodisperse PEG linker featuring a terminal hydroxyl group and a t-butyl-protected carboxylic acid. The 12-unit PEG chain imparts significant hydrophilicity to molecules it is conjugated with, often improving their solubility, bioavailability, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Identifier Value Source
CAS Number 1186025-29-5[1]
Molecular Formula C₃₁H₆₂O₁₅[1]
Molecular Weight 674.8 g/mol [1]
Physical Property Value Source & Notes
Appearance Colorless liquid[2]
Purity ≥97% or 98%[1][2]
Storage Temperature -20°C[1]
Solubility Soluble in Water, DMSO, DMF, DCM[1]
Density Approx. 1.05 g/mLEstimated based on similar PEG esters.
Refractive Index Approx. 1.45Estimated based on similar PEG esters.

Experimental Protocols

The utility of this compound lies in its reactive termini. The hydroxyl group can be used for further functionalization, while the t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

Deprotection of the t-Butyl Ester

A common and critical step in the use of this linker is the removal of the t-butyl protecting group to reveal the free carboxylic acid. This is typically achieved through acidolysis.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard procedure for the cleavage of t-butyl esters.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round bottom flask

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).

  • The resulting deprotected product, often obtained as a TFA salt, can be used directly in the next step or further purified.

Amide Bond Formation

The deprotected carboxylic acid can be readily coupled with a primary amine-containing molecule using standard peptide coupling reagents.

Protocol 2: Amide Coupling using HATU

This protocol describes a common method for forming a stable amide bond.

Materials:

  • Deprotected PEG12-acid conjugate

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the deprotected PEG12-acid conjugate in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

  • The crude product can then be purified by flash column chromatography or preparative HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_caption PROTAC Synthesis Workflow A This compound I1 E3 Ligase-PEG12-t-butyl ester A->I1 Conjugation (e.g., Esterification) B E3 Ligase Ligand (with reactive group for hydroxyl) B->I1 C Target Protein Ligand (with primary amine) P Final PROTAC Molecule C->P I2 E3 Ligase-PEG12-Acid I1->I2 TFA Deprotection I2->P Amide Coupling (HATU, DIPEA) caption A representative workflow for synthesizing a PROTAC using this compound.

Caption: PROTAC Synthesis Workflow using this compound.

This diagram illustrates the sequential conjugation steps, starting with the reaction of the hydroxyl group of the PEG linker with an E3 ligase ligand. This is followed by the deprotection of the t-butyl ester to reveal the carboxylic acid, which is then coupled to the target protein ligand to form the final PROTAC molecule.

Logical Relationships in Application

The unique heterobifunctional nature of this compound allows for controlled, sequential conjugation strategies, which is a significant advantage in the multi-step synthesis of complex biomolecules.

Logical_Relationships cluster_caption Functional Relationships Compound This compound Hydroxyl Terminal Hydroxyl Group Compound->Hydroxyl enables ProtectedAcid t-Butyl Protected Carboxylic Acid Compound->ProtectedAcid contains Hydrophilicity Increased Hydrophilicity Compound->Hydrophilicity provides Reactivity Orthogonal Reactivity Hydroxyl->Reactivity contributes to ProtectedAcid->Reactivity contributes to PROTACs PROTAC Synthesis Reactivity->PROTACs is key for ADCs ADC Development Reactivity->ADCs is key for Bioconjugation General Bioconjugation Reactivity->Bioconjugation is key for Hydrophilicity->PROTACs improves Hydrophilicity->ADCs improves caption Key features and applications of this compound.

Caption: Functional relationships of this compound.

This diagram highlights how the distinct functional groups of the molecule lead to its key property of orthogonal reactivity. This, combined with the hydrophilicity imparted by the PEG chain, makes it a highly versatile tool for various bioconjugation applications, most notably in the synthesis of PROTACs and ADCs.

References

An In-depth Technical Guide to Hydroxy-PEG12-t-butyl Ester: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG12-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in advanced drug development. The document details its chemical structure, summarizes key physicochemical properties, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the critical role of this linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. A detailed experimental protocol for a representative synthesis is provided, along with a conceptual signaling pathway illustrating the mechanism of action of a PROTAC employing a PEG12 linker. This guide is intended to be a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, drug delivery, and targeted therapeutics.

Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker characterized by a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid moiety, separated by a 12-unit polyethylene glycol chain.[1] This specific arrangement of functional groups makes it a valuable tool in bioconjugation and drug delivery. The hydrophilic nature of the PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1]

The terminal hydroxyl group offers a reactive site for further chemical modification, allowing for its attachment to various molecules of interest. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free carboxyl group for subsequent conjugation steps.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C31H62O15[1]
Molecular Weight 674.8 g/mol [1]
CAS Number 1186025-29-5[1]
Appearance Varies (typically a viscous oil or solid)
Purity ≥98% (commercially available)[1]
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C[1]

Synthesis of this compound

This process would involve the sequential addition of ethylene (B1197577) glycol units to a protected starting material. A key strategy in synthesizing heterobifunctional PEGs is the desymmetrization of a symmetrical oligo(ethylene glycol). One hydroxyl group is selectively protected, while the other is converted to a different functional group.

A representative synthesis could start from a shorter, commercially available mono-protected oligoethylene glycol, which is then elongated through successive Williamson ether syntheses. The terminal hydroxyl group of the elongated chain would then be reacted to introduce the t-butyl ester protected carboxylic acid.

General Synthetic Approach

A plausible synthetic route would involve the following key transformations:

  • Monoprotection of a short PEG chain: Starting with a commercially available, short diol such as tetraethylene glycol, one hydroxyl group is protected with a suitable protecting group (e.g., trityl or silyl (B83357) ether) to allow for selective reaction at the other terminus.

  • Chain Elongation via Williamson Ether Synthesis: The free hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide is then reacted with a mono-tosylated or mono-halogenated oligoethylene glycol in an SN2 reaction to extend the PEG chain. This process can be repeated to achieve the desired length of 12 ethylene glycol units. The Williamson ether synthesis is a well-established method for forming ether linkages and is suitable for constructing the PEG backbone.[2][3][4][5]

  • Deprotection: The protecting group on the initial hydroxyl is removed to yield a mono-hydroxy-PEG12 chain.

  • Functionalization of the Terminus: The other end of the PEG chain is then functionalized to introduce the t-butyl ester. This can be achieved by reacting the terminal hydroxyl group with a reagent like t-butyl bromoacetate (B1195939) in the presence of a base.

Detailed Experimental Protocol (Representative)

The following is a representative, multi-step experimental protocol for the synthesis of a generic Hydroxy-PEGn-t-butyl ester, which can be adapted for the specific synthesis of the 12-unit version. This protocol is based on general principles of organic synthesis and PEG chemistry.

Step 1: Monotosylation of Dodecaethylene Glycol

  • To a stirred solution of dodecaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (1.1 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield mono-tosylated dodecaethylene glycol.

Step 2: Alkylation with t-butyl acetate (B1210297) enolate (Illustrative)

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Slowly add t-butyl acetate (1 equivalent) to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

  • Add a solution of mono-tosylated dodecaethylene glycol (1 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Table 2: Representative Synthesis Data (Hypothetical)

StepReactantsReagentsSolventReaction Time (h)Yield (%)
1 Dodecaethylene glycol, p-toluenesulfonyl chlorideTriethylamineDichloromethane1675
2 Mono-tosylated dodecaethylene glycol, t-butyl acetateLDATetrahydrofuran1660

Application in PROTAC Development

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9][10]

A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the POI and the E3 ligase.[1]

The PEG12 linker in this compound provides several advantages in PROTAC design:

  • Optimal Length: A 12-unit PEG linker provides sufficient length and flexibility to allow the two ligands to bind to their respective proteins without steric hindrance.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large small molecules.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy.

Caption: A general workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action: A Conceptual Signaling Pathway

The following diagram illustrates the catalytic mechanism of a hypothetical VHL-based PROTAC that utilizes a PEG12 linker to target an oncogenic protein for degradation.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_pathway Downstream Oncogenic Signaling PROTAC PROTAC (POI Ligand-PEG12-VHL Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Oncogenic Protein (POI) POI->Ternary_Complex Binds Downstream_Effect Cell Proliferation, Survival, Metastasis POI->Downstream_Effect Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Degraded_POI->Downstream_Effect Inhibited Upstream Upstream Signal Upstream->POI

Caption: The catalytic cycle of a VHL-based PROTAC targeting an oncogenic protein.

In this conceptual pathway, the PROTAC molecule, featuring a PEG12 linker, facilitates the formation of a ternary complex between the target oncogenic protein (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11] This proximity enables the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to the downregulation of the oncogenic signaling pathway and inhibiting cancer cell proliferation and survival. The PROTAC molecule is then released and can engage in another catalytic cycle.[9][10]

Conclusion

This compound is a well-defined and versatile chemical tool with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its defined length, hydrophilic nature, and orthogonal reactive handles make it an ideal linker for the construction of complex therapeutic modalities like PROTACs. The synthetic strategies outlined in this guide, based on fundamental organic chemistry principles, provide a roadmap for its preparation in a laboratory setting. As the demand for sophisticated bioconjugates and targeted therapies continues to grow, the importance of well-characterized linkers such as this compound is set to increase, making it a key component in the arsenal (B13267) of medicinal chemists and drug development scientists.

References

Hydroxy-PEG12-t-butyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1186025-29-5

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Hydroxy-PEG12-t-butyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification, offering a combination of a hydroxyl group for further functionalization and a t-butyl protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1186025-29-5[2]
Molecular Formula C₃₁H₆₂O₁₅[2]
Molecular Weight 674.8 g/mol [2]
Purity Typically ≥98%[2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in Water, DMSO, DMF, DCM[2]
Storage Condition -20°C[2]

Core Applications and Logical Workflow

This compound is primarily utilized as a linker in multi-step synthesis and bioconjugation strategies. The orthogonal nature of its two functional groups—a primary alcohol and a protected carboxylic acid—allows for sequential reactions. The hydroxyl group can be modified or activated for conjugation, while the t-butyl ester provides robust protection for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[1][2]

G Logical Workflow of this compound in Bioconjugation A This compound HO-(PEG)12-COOtBu B Functionalization of Hydroxyl Group (e.g., Activation with MsCl) A->B Step 1a C Deprotection of t-butyl Ester (e.g., TFA in DCM) A->C Step 1b D Conjugation to Biomolecule 1 (e.g., via activated hydroxyl) B->D Step 2a E Conjugation to Biomolecule 2 (e.g., via carboxyl group using EDC/NHS) C->E Step 2b D->C Sequential Deprotection F Final Bioconjugate D->F E->B Sequential Functionalization E->F

Caption: Logical workflow illustrating the sequential functionalization and conjugation steps enabled by the orthogonal protecting groups of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use and modification of this compound.

Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid functionality using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

  • In a well-ventilated fume hood, add an equal volume of TFA to the DCM solution (creating a 1:1 DCM/TFA mixture).[3]

  • Stir the reaction mixture at room temperature for 2-5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dissolve the residue in a minimal amount of DCM.

  • Precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitate by centrifugation and decant the ether.

  • Wash the product with cold diethyl ether two more times.

  • Dry the final product, Hydroxy-PEG12-acid, under vacuum.

G Experimental Workflow for t-butyl Ester Deprotection cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve this compound in DCM B Add TFA (1:1 with DCM) A->B C Stir at room temperature for 2-5 hours B->C D Rotary evaporation to remove solvent and excess TFA C->D E Dissolve residue in minimal DCM D->E F Precipitate product in cold diethyl ether E->F G Centrifuge and wash with cold ether F->G H Dry product under vacuum G->H

Caption: Step-by-step workflow for the acid-catalyzed deprotection of the t-butyl ester group from this compound.

Functionalization of the Hydroxyl Group (Example: Tosylation)

This protocol provides an example of how to functionalize the terminal hydroxyl group, in this case, by converting it to a tosylate. This activated intermediate can then be used for nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • If using DCM, add TEA or DMAP (catalytic amount).

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Tosyl-PEG12-t-butyl ester by column chromatography on silica (B1680970) gel.

Signaling Pathways and Biological Context

Currently, there is no direct evidence in the scientific literature of this compound being involved in specific intracellular signaling pathways. Its utility lies in its chemical properties as a linker to construct more complex molecules for biological applications. For instance, PEGylated compounds are extensively used in drug delivery to improve the pharmacokinetic profiles of therapeutic agents. The PEG chain can shield the drug from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life.

A relevant application is in the formation of micelles for drug delivery. While not directly using this compound, a study by Brown et al. (2016) demonstrated that PEG-lipid micelles could enhance cholesterol efflux in a cellular model of Niemann-Pick Type C1 disease, a lysosomal storage disorder. In this context, the PEG linker is part of a larger amphiphilic molecule that self-assembles into micelles, which can then interact with cell membranes and facilitate the removal of accumulated cholesterol. The principles of using PEG linkers to create such drug delivery systems are directly applicable to derivatives of this compound.

G Conceptual Application in Micelle-Mediated Cholesterol Efflux cluster_0 Micelle Formation cluster_1 Cellular Interaction and Cholesterol Efflux A This compound derivative (e.g., conjugated to a lipid) B Self-assembly in aqueous solution A->B C Formation of PEGylated Micelles B->C D Micelles interact with cell membrane of NPC1-deficient cells C->D Therapeutic Intervention E Facilitation of cholesterol removal from lysosomes D->E F Reduction of intracellular cholesterol accumulation E->F

Caption: Conceptual workflow of how a derivative of this compound could be used in a drug delivery system to address cholesterol accumulation in a disease model.

References

The Core of Bioconjugation: An In-depth Technical Guide to PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This process has been instrumental in enhancing the therapeutic efficacy and safety of numerous drugs by improving their pharmacokinetic and pharmacodynamic profiles.[1] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, detailing the chemical strategies, experimental protocols, and analytical techniques that are fundamental to its successful application.

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer.[1] When conjugated to a therapeutic molecule, such as a protein, peptide, or small molecule, it confers several advantageous properties.[1][2] The primary goals of PEGylation are to enhance drug solubility, increase stability, prolong circulation half-life, and reduce immunogenicity and antigenicity.[3][4] By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a longer presence in the bloodstream.[5][6] Furthermore, the PEG chains can shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[7][8]

This guide will delve into the evolution of PEGylation chemistry, from the first-generation's random conjugation to the second-generation's more precise and site-specific approaches.[2][9] It will also provide detailed experimental methodologies for key conjugation and characterization techniques, present quantitative data on the impact of PEGylation, and visualize complex workflows and pathways to facilitate a deeper understanding of this critical bioconjugation strategy.

Core Principles of PEGylation

The fundamental principle of PEGylation lies in the covalent attachment of PEG chains to a therapeutic molecule to improve its pharmacological properties.[10] This modification significantly alters the physicochemical characteristics of the parent molecule, leading to a range of therapeutic benefits.[3]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][5]

  • Increased Stability: PEG chains can protect the conjugated molecule from proteolytic and enzymatic degradation, thereby increasing its stability in biological environments.[1][3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of kidney filtration, leading to a longer circulation time in the bloodstream.[5][6][10]

  • Reduced Immunogenicity and Antigenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, minimizing recognition by the immune system and reducing the likelihood of an adverse immune response.[5][10][11]

  • Reduced Dosing Frequency: The extended circulating life of a PEGylated drug often allows for less frequent dosing, which can improve patient compliance and quality of life.[2][3]

The properties of a PEGylated bioconjugate can be finely tuned by altering the length, structure (linear vs. branched), and number of attached PEG chains.[1][12] While longer PEG chains generally lead to a more pronounced effect on circulation half-life, they can also sometimes impact the biological activity of the conjugated molecule due to steric hindrance.[1][13] Therefore, a critical aspect of developing a PEGylated therapeutic is to strike a balance between improving its pharmacokinetic profile and retaining its pharmacodynamic efficacy.[13]

Evolution of PEGylation Chemistry

PEGylation strategies have evolved from non-specific, random conjugations to highly specific and controlled methods, leading to more homogeneous and well-defined products.[2]

First-Generation PEGylation:

The initial approaches to PEGylation, often referred to as "first-generation PEGylation," involved the random and non-specific attachment of PEG chains to proteins.[2][9] These methods typically utilized reactive PEG derivatives that targeted functional groups like the primary amines on lysine (B10760008) residues.[9] While successful in demonstrating the benefits of PEGylation, this approach often resulted in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different positions.[9][14] This heterogeneity could lead to difficulties in characterization and potential variability in biological activity.[15] First-generation chemistries were also often limited to lower molecular weight PEGs due to impurities and the potential for cross-linking.[15]

Second-Generation PEGylation:

To address the limitations of the first-generation methods, "second-generation PEGylation" emerged with a focus on creating more homogeneous and site-specific conjugates.[2][9] This was made possible by the development of more specific PEGylating reagents and a better understanding of protein chemistry.[2] Key advancements in second-generation PEGylation include:

  • Site-Specific PEGylation: This approach aims to attach a single PEG chain at a predetermined site on the protein.[16] This can be achieved by targeting unique functional groups, such as the thiol group of a cysteine residue, or by genetically engineering a specific amino acid into the protein sequence for conjugation.[16][17] Site-specific PEGylation leads to a well-defined product with improved homogeneity and potentially better retention of biological activity.[16][18]

  • Higher Molecular Weight PEGs: Advances in PEG synthesis and purification allowed for the use of higher molecular weight PEGs, which can provide a greater shielding effect and a more significant extension of half-life.[15]

  • Branched PEGs: The development of branched or "Y-shaped" PEG structures provides a larger hydrodynamic radius for a given molecular weight, which can be more effective at shielding the protein and extending its half-life.[12]

The evolution towards more controlled and specific PEGylation methods has been crucial in the development of the next generation of biopharmaceuticals, enabling the creation of more effective and safer therapeutic products.[14]

Key PEGylation Chemistries

The choice of conjugation chemistry is critical for a successful PEGylation strategy. The most common approaches target primary amines or thiol groups on the protein surface.

Amine-Reactive PEGylation (via NHS Esters)

This is one of the most widely used methods for PEGylation, targeting the primary amine groups found on lysine residues and the N-terminus of proteins.[1] The reaction involves a PEG derivative that has been activated with an N-hydroxysuccinimide (NHS) ester.[19][20] The NHS ester reacts with the unprotonated amino group to form a stable amide bond.[1][21] This reaction is typically carried out at a pH between 7 and 9.[1][22]

Thiol-Reactive PEGylation (via Maleimide (B117702) Chemistry)

PEG-maleimide derivatives are highly specific for the thiol groups found in cysteine residues.[1] The maleimide group reacts with the sulfhydryl group of a cysteine via a Michael addition reaction to form a stable thioether bond.[1][23] This reaction is most efficient at a pH between 6.5 and 7.5.[1][23] Because free cysteine residues are less common on the surface of proteins than lysine residues, targeting thiols is a common strategy for achieving site-specific PEGylation.[16] If a protein does not have a naturally occurring free cysteine, one can be introduced at a specific site through genetic engineering.[16]

Quantitative Impact of PEGylation

The effects of PEGylation on a biopharmaceutical's properties can be quantified to demonstrate the improvements achieved. The following tables summarize key quantitative data from various studies.

ParameterUnmodified ProteinPEGylated ProteinFold ChangeReference(s)
Circulation Half-Life
Interferon-α~2-3 hours~20-30 hours5-10x[5]
Small Proteins/PeptidesMinutes to hoursSeveral-fold increaseVaries[18]
Immunogenicity
L-asparaginaseHigh incidence of hypersensitivityReduced hypersensitivity reactionsSignificant Reduction[5]
Various CytokinesImmunogenicReduced immunogenicitySignificant Reduction[4]
Solubility
Hydrophobic DrugsPoorly water-solubleEnhanced aqueous solubilitySignificant Increase[3][5]

Note: The exact fold change and impact can vary depending on the specific protein, the size and structure of the PEG, and the degree of PEGylation.

Experimental Protocols

This section provides detailed methodologies for key experiments in PEGylation, from the conjugation reaction to the characterization of the final product.

Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester

This protocol provides a general method for conjugating an NHS-ester functionalized PEG to a protein.[19][21][22]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer like PBS, pH 7.4-9)[19][22]

  • Anhydrous DMSO or DMF[21][22]

  • Quenching Buffer: 1 M Tris or glycine[19]

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL.[19][21]

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to avoid moisture condensation.[21][22]

    • Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[19][21] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[21][22]

  • Conjugation Reaction:

    • Add the dissolved PEG-NHS ester solution to the protein solution. A molar excess of PEG (e.g., 10- to 20-fold) is typically used to drive the reaction.[19][21] The volume of the organic solvent should not exceed 10% of the final reaction volume.[21]

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[19][21] Reaction times may need to be optimized.

  • Quenching the Reaction:

    • Add an excess of the quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted PEG-NHS ester.[19]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, quenching reagent, and unmodified protein using a suitable method such as size exclusion chromatography (SEC) or ion-exchange chromatography.[18][19]

    • Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the PEGylated product.

Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide

This protocol provides a general method for conjugating a maleimide-functionalized PEG to a protein containing a free cysteine residue.[24][25]

Materials:

  • Thiol-containing protein

  • PEG-Maleimide

  • Reaction Buffer: PBS, pH 7 (or other thiol-free buffer, pH 6.5-7.5)[23][24]

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing protein in the reaction buffer. If the cysteine is in a disulfide bond, it will need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Prepare a stock solution of PEG-Maleimide in the reaction buffer (e.g., 100 mg/mL).[24][25]

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing protein is generally recommended.[23][24]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[24][25]

  • Purification:

    • Purify the PEGylated protein from unreacted PEG-Maleimide and unmodified protein using a suitable method like size exclusion chromatography or dialysis.[24][25]

    • Monitor the elution profile and collect the fractions containing the PEGylated product.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic. A combination of analytical techniques is typically employed.[26]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method to confirm the successful conjugation of PEG to a protein. The PEGylated protein will exhibit a significant increase in its apparent molecular weight compared to the unmodified protein.[19] The band corresponding to the PEGylated protein will also often appear broader, which is indicative of the heterogeneity of the PEG polymer itself.[19]

Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC)

SEC-HPLC is used to separate molecules based on their hydrodynamic size. It is a valuable tool for separating the PEGylated protein from the smaller, unreacted PEG and unmodified protein.[27] It can also be used to assess the presence of aggregates in the final product.[28]

Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species, such as isomers with PEG attached at different sites on the protein.[18] A C4 or C8 column is often suitable for protein separations.[27]

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful techniques for determining the precise molecular weight of the PEGylated protein.[29] This allows for the confirmation of the degree of PEGylation (the number of PEG chains attached to the protein).[29]

General Protocol for MALDI-TOF MS Analysis: [27][30]

  • Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).[27][30]

  • Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[27]

  • Instrumental Analysis: Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.[27]

  • Data Analysis: Determine the molecular weight of the PEGylated protein from the resulting spectrum.

The Impact of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic size of the PEG-protein conjugate is the primary driver of these changes.

As illustrated in the diagram, smaller, unmodified proteins are often rapidly cleared from the body through the kidneys. They are also more susceptible to degradation by enzymes and recognition by the immune system. PEGylation increases the molecule's size, effectively preventing its filtration by the kidneys and shielding it from degradation and immune recognition.[2][5] This leads to a significantly prolonged circulation half-life, which is a primary goal of PEGylation.[6][31]

Conclusion

PEGylation remains a vital and widely adopted strategy in the development of biopharmaceuticals.[5] Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules has led to the successful development of numerous marketed drugs. As our understanding of protein chemistry and polymer science continues to advance, so too will the sophistication of PEGylation technologies. The ongoing development of site-specific conjugation methods, biodegradable PEGs, and alternative polymers promises to further enhance the safety and efficacy of future biotherapeutics, solidifying the role of PEGylation as a core technology in drug development for years to come.[5]

References

The Gatekeeper of Carboxylic Acids: A Technical Guide to the T-Butyl Ester Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the precise control of reactive functional groups is paramount. The t-butyl ester stands as a cornerstone in the chemist's toolkit, serving as a robust and versatile protecting group for carboxylic acids. Its widespread use stems from a unique combination of stability under a variety of conditions and its facile, selective removal under acidic environments. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its fundamental properties and synthesis to its strategic application and deprotection, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Function and Properties

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid. This protection prevents the acidic proton from interfering with base-sensitive reactions and the carboxyl group from undergoing unwanted nucleophilic attack. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, rendering it stable to a wide range of nucleophiles and reducing agents.[1][2] However, this steric strain also facilitates its cleavage under acidic conditions through a mechanism that favors the formation of the stable tertiary butyl carbocation.[3]

Stability Profile

The stability of the t-butyl ester under various conditions is a key factor in its utility. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

ConditionReagent/EnvironmentStabilityReference(s)
Acidic Strong acids (e.g., TFA, HCl, H2SO4)Labile[3]
Aqueous acid (pH < 1, 100°C)Labile[4]
Aqueous acid (pH = 1, RT)Labile[4]
Aqueous acid (pH = 4, RT)Stable[4]
Basic Aqueous base (e.g., NaOH, LiOH)Stable[5]
Amine bases (e.g., piperidine, NEt3)Stable[6]
Grignard reagentsStable
Lithium aluminum hydride (LiAlH4)Stable
Nucleophilic Amines, alcoholsStable[1]
Reductive Catalytic hydrogenation (e.g., H2/Pd)Stable[7]

Synthesis of T-Butyl Esters

The formation of a t-butyl ester can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Synthesis Methods and Yields
MethodReagentsTypical Yield (%)Reference(s)
Acid-catalyzed reaction with isobutyleneCarboxylic acid, isobutylene, cat. H2SO4High[2]
Acid-catalyzed reaction with tert-butanol (B103910)Carboxylic acid, tert-butanol, cat. H2SO4Good to High[8]
Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2OCarboxylic acid, (Boc)2O, DMAPHigh[9]
Reaction with bis(trifluoromethanesulfonyl)imide (Tf2NH)Amino acid, Tf2NH, tert-butyl acetate (B1210297)68-95%[1]
Experimental Protocols

This method is a straightforward approach for the tert-butylation of carboxylic acids.

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

  • Addition of Reagents: Add tert-butanol (1.5-3.0 eq) to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

This method is particularly useful for the protection of amino acids, as it proceeds under mild conditions.[9]

  • Reaction Setup: Dissolve the amino acid (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Base Addition: Add triethylamine (B128534) (Et3N) (1.5-2.0 eq) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at a temperature between 0-40°C for 0.5-4 hours.[10]

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous layer with ether or ethyl acetate to remove any unreacted (Boc)2O.

  • Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by crystallization.[10]

Deprotection of T-Butyl Esters

The removal of the t-butyl ester group is typically achieved under acidic conditions, which proceed via the formation of a stable tertiary carbocation. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Deprotection Methods and Conditions
MethodReagentsSolventTemperatureTypical TimeReference(s)
Trifluoroacetic Acid (TFA)TFA (neat or in DCM)Dichloromethane (DCM)Room Temperature0.5-2 h[11]
Hydrochloric Acid (HCl)HCl (in dioxane or MeOH)Dioxane, MethanolRoom Temperature1-4 h[3]
Zinc Bromide (ZnBr2)ZnBr2Dichloromethane (DCM)Room Temperature1-24 h
p-Toluenesulfonic Acid (p-TsOH) with Microwavep-TsOHSolvent-freeMicrowave Irradiation5-15 min
Experimental Protocols

This is one of the most common and efficient methods for t-butyl ester cleavage.

  • Reaction Setup: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Purification: The resulting carboxylic acid can be purified by crystallization, precipitation from a suitable solvent system (e.g., diethyl ether/hexanes), or column chromatography.

This method can be useful for substrates that are sensitive to strong acids like TFA.

  • Reaction Setup: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr2) (1.5-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the zinc salts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or crystallization.

Microwave irradiation can significantly accelerate the deprotection process.

  • Reaction Setup: In a microwave-safe vessel, mix the t-butyl ester with p-toluenesulfonic acid monohydrate (p-TsOH·H2O) (2.0 eq). No solvent is required.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate in short bursts (e.g., 30-60 seconds) with cooling intervals to avoid excessive temperature buildup.

  • Reaction Monitoring: Monitor the reaction progress by TLC after a few irradiation cycles.

  • Work-up: After completion, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with water.

  • Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried, concentrated, and the product is purified as needed.

Strategic Applications in Synthesis

The t-butyl ester protecting group is a key player in complex molecular synthesis, most notably in solid-phase peptide synthesis (SPPS) and as a component of prodrugs.

Orthogonal Protection in Peptide Synthesis

In SPPS, an orthogonal protection strategy is crucial for the sequential addition of amino acids. The most common strategy, Fmoc/tBu, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile t-butyl-based groups for the permanent protection of reactive side chains, including the carboxylic acids of aspartic and glutamic acid.[6][12] This allows for the selective deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, while the t-butyl esters on the side chains remain intact.[6] The t-butyl protecting groups are then removed in the final step of the synthesis during the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[6]

Orthogonal_Protection cluster_synthesis Peptide Synthesis Cycle cluster_protection Protecting Groups Start Start Fmoc_Deprotection Fmoc Deprotection (Base: Piperidine) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling N_alpha_Fmoc N-alpha-Fmoc (Base Labile) Fmoc_Deprotection->N_alpha_Fmoc Removes Wash Wash Amino_Acid_Coupling->Wash Repeat_Cycle Repeat for next Amino Acid Wash->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage and Side-Chain Deprotection (Acid: TFA) Repeat_Cycle->Final_Cleavage No Side_Chain_tBu Side-Chain t-Butyl Ester (Acid Labile) Final_Cleavage->Side_Chain_tBu Removes

Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis.

T-Butyl Esters in Prodrug Design

The t-butyl ester can be employed to create prodrugs of carboxylic acid-containing pharmaceuticals. This strategy can enhance the drug's lipophilicity, thereby improving its absorption and membrane permeability. Once absorbed into the body, the t-butyl ester is designed to be cleaved by acidic conditions or enzymatic hydrolysis in the target tissue or systemic circulation, releasing the active carboxylic acid drug.

Prodrug_Strategy Drug_Molecule Drug with Carboxylic Acid (Poorly Absorbed) Protection Protection as t-Butyl Ester Drug_Molecule->Protection Prodrug t-Butyl Ester Prodrug (Enhanced Absorption) Protection->Prodrug Administration Oral or IV Administration Prodrug->Administration Hydrolysis In vivo Hydrolysis (Acidic pH or Esterases) Administration->Hydrolysis Active_Drug Active Drug Released at Target Site Hydrolysis->Active_Drug Excretion t-Butanol and CO2 (Metabolized/Excreted) Hydrolysis->Excretion

Caption: Workflow of a t-butyl ester prodrug strategy.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern organic synthesis. Its predictable stability and selective lability provide chemists with the control necessary to construct complex molecules with high precision. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of using the t-butyl ester is essential for the successful design and execution of synthetic strategies. The data and protocols presented in this guide offer a comprehensive resource for the effective application of this critical protecting group.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG12-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[5][6] The flexible nature of PEG linkers can also facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG12-t-butyl ester , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a hydroxyl group for conjugation to one of the PROTAC ligands and a t-butyl ester-protected carboxylic acid for conjugation to the other, offering a versatile building block for PROTAC assembly.[8]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C31H62O15[8]
Molecular Weight 674.8 g/mol [8]
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in water, DMSO, DMF, DCM[8]
Storage -20°C[8]

Application: Synthesis of a BRD4-targeting PROTAC

This section outlines a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, for degradation via the von Hippel-Lindau (VHL) E3 ligase. The synthesis utilizes this compound as the linker.

Experimental Workflow

The overall synthetic strategy involves a stepwise conjugation of the linker to the VHL and BRD4 ligands, followed by deprotection steps.

G cluster_0 Step 1: Coupling of VHL Ligand cluster_1 Step 2: Deprotection cluster_2 Step 3: Coupling of BRD4 Ligand A This compound C Esterification (e.g., Mitsunobu reaction) A->C B VHL Ligand-COOH B->C D VHL-PEG12-t-butyl ester C->D E VHL-PEG12-t-butyl ester G Deprotection of t-butyl ester E->G F Trifluoroacetic Acid (TFA) F->G H VHL-PEG12-COOH G->H I VHL-PEG12-COOH K Amide Coupling (e.g., HATU, DIPEA) I->K J BRD4 Ligand-NH2 (e.g., JQ1-amine) J->K L Final PROTAC K->L

Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocols

Protocol 1: Esterification of this compound with a VHL Ligand

This protocol describes the coupling of the hydroxyl group of the PEG linker to a carboxylic acid-functionalized VHL ligand via a Mitsunobu reaction.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • VHL Ligand-COOH (1.1 eq)

    • Triphenylphosphine (PPh3) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound, VHL Ligand-COOH, and PPh3 in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIAD dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the VHL-PEG12-t-butyl ester conjugate.

Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the carboxylic acid for the subsequent coupling step.

  • Reagents and Materials:

    • VHL-PEG12-t-butyl ester (1.0 eq)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the VHL-PEG12-t-butyl ester in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting VHL-PEG12-COOH is often used in the next step without further purification.

Protocol 3: Amide Coupling with a BRD4 Ligand

This protocol describes the final step of coupling the deprotected linker-VHL conjugate to an amine-functionalized BRD4 ligand.

  • Reagents and Materials:

    • VHL-PEG12-COOH (1.0 eq)

    • BRD4 Ligand-NH2 (e.g., a JQ1 derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve VHL-PEG12-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the BRD4 Ligand-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

Quantitative Data and Biological Evaluation

The efficacy of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Biological Activity of a BRD4-targeting PROTAC with a PEG12 Linker

PROTAC CompoundTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
BRD4-PEG12-VHLBRD4VHLHeLa15>95

Data is hypothetical and for illustrative purposes.

Signaling Pathway

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc. A PROTAC targeting BRD4 leads to its degradation, thereby downregulating the expression of these oncogenes and inhibiting cancer cell proliferation.

G cluster_0 PROTAC-mediated Degradation cluster_1 Downstream Effects PROTAC BRD4-PEG12-VHL PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc c-Myc Transcription BRD4->cMyc activates VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->BRD4 degrades Proliferation Cancer Cell Proliferation cMyc->Proliferation promotes

Caption: BRD4 signaling and PROTAC intervention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its long PEG chain can impart favorable physicochemical properties, such as enhanced solubility, which is often a challenge in PROTAC development. The orthogonal functional groups (hydroxyl and protected carboxylic acid) allow for a flexible and modular approach to PROTAC assembly. The protocols and data presented here provide a framework for the successful application of this linker in the development of novel protein degraders. Careful optimization of the synthetic steps and rigorous biological evaluation are crucial for the development of potent and effective PROTAC-based therapeutics.

References

Application Notes and Protocols for Hydroxy-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG12-t-butyl ester, have gained significant attention for their ability to improve the physicochemical properties of ADCs.

This document provides detailed application notes and protocols for the utilization of this compound in the development of ADCs. It is intended to guide researchers through the synthesis, purification, and characterization of ADCs incorporating this specific linker.

Key Properties of this compound:

  • Hydrophilic PEG Spacer: The PEG12 chain increases the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve solubility in aqueous media[1].

  • Defined Length: As a discrete PEG linker, it ensures the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to better batch-to-batch reproducibility[2].

  • Terminal Hydroxyl Group: The hydroxyl (-OH) group provides a versatile handle for further chemical modification and conjugation to the payload or antibody.

  • t-butyl Ester Protecting Group: The t-butyl ester protects a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive group for conjugation[1].

Advantages of Incorporating a PEG12 Linker in ADCs

The inclusion of a PEG12 spacer in an ADC construct offers several advantages that can lead to an improved therapeutic profile:

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the ADC, potentially reducing immunogenicity and leading to a longer circulation half-life and decreased clearance[2][3].

  • Reduced Aggregation: By masking the hydrophobicity of the cytotoxic drug, the PEG12 linker helps to prevent the formation of ADC aggregates, which can be a significant challenge during manufacturing and can negatively impact efficacy and safety[4].

  • Improved Therapeutic Index: By enhancing stability and optimizing pharmacokinetics, PEG linkers can contribute to a wider therapeutic window, allowing for effective dosing with reduced off-target toxicity[5].

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The solubilizing effect of the PEG linker can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, which can potentially lead to increased potency[6].

Data Presentation: Quantitative Analysis of ADCs with PEG Linkers

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for a this compound based ADC is limited, the presented data for ADCs with PEG12 or similarly sized linkers provides valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

(Data adapted from Burke et al., 2017)[2]

Table 2: In Vitro Cytotoxicity of a PEG-Modified ADC

Cell LineADC ConstructIC50 (nM)
SHP-77Side-chain PEG-modified ADC32.17
SHP-77Linear ADC (no PEG side chain)186.6
SHP-777300-Deruxtecan (Control)124.5

(Data adapted from a study on polyethylene glycol-modified ADCs)

Table 3: In Vivo Efficacy of a PEG-Modified ADC in a Xenograft Model

Treatment Group (5 mg/kg)Tumor Growth Inhibition (TGI) (%)
Side-chain PEG-modified ADC106.09
7300-Deruxtecan (Control)103.95

(Data adapted from a study on polyethylene glycol-modified ADCs)

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the synthesis and characterization of an ADC using a this compound linker.

Protocol 1: Preparation of the Drug-Linker Moiety

This protocol outlines the steps to activate the this compound and conjugate it to a cytotoxic payload.

1.1 Activation of the Hydroxyl Group (Example: Activation as a Maleimide)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add N-(6-Maleimido)caproic acid (1.1 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected maleimide-PEG12-t-butyl ester.

1.2 Deprotection of the t-butyl Ester

  • Dissolve the purified maleimide-PEG12-t-butyl ester from Step 1.1 in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA. This yields the maleimide-PEG12-acid linker.

1.3 Conjugation to the Cytotoxic Payload

  • Dissolve the maleimide-PEG12-acid linker (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add N-Hydroxysuccinimide (NHS) (1.05 eq) and DCC (1.05 eq) at 0°C.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • In a separate flask, dissolve the cytotoxic payload (e.g., MMAE) (1.0 eq) in anhydrous DMF.

  • Add the freshly prepared activated maleimide-PEG12-acid solution to the payload solution.

  • Add Diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Antibody Modification and ADC Synthesis

This protocol describes the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the prepared drug-linker moiety.

2.1 Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA) at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in the same buffer.

  • Add TCEP to the antibody solution at a 10-fold molar excess.

  • Incubate the reaction at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

2.2 Conjugation of Drug-Linker to Antibody

  • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Dissolve the purified drug-linker conjugate from Protocol 1 in a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).

  • Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

Protocol 3: ADC Purification and Characterization

This protocol details the purification of the ADC and the analytical methods to characterize its key properties.

3.1 ADC Purification

  • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Exchange the purified ADC into a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

3.2 ADC Characterization

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to separate ADC species with different numbers of conjugated drugs. The retention time is proportional to the hydrophobicity, which increases with the DAR.

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the average DAR can be calculated.

    • Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC and its different drug-loaded species, allowing for precise DAR calculation.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.

  • In Vitro Cytotoxicity Assay:

    • Culture target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC.

    • After a 72-96 hour incubation, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

  • In Vitro Plasma Stability Assay:

    • Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

    • At various time points, take aliquots and analyze the amount of intact ADC and released payload by LC-MS.

    • This assay helps to determine the stability of the linker in a biological matrix.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Linker_Activation This compound Activation Deprotection t-butyl Ester Deprotection Linker_Activation->Deprotection 1 Payload_Conjugation Payload Conjugation Deprotection->Payload_Conjugation 2 Conjugation Drug-Linker Conjugation Payload_Conjugation->Conjugation Ab_Reduction Antibody Reduction Ab_Reduction->Conjugation 3 Purification ADC Purification Conjugation->Purification 4 DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity Purification->InVitro_Assay Stability_Assay Plasma Stability Purification->Stability_Assay ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG12 Linker) Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release (Linker Cleavage) Lysosome->Payload_Release Cytotoxicity 5. Cytotoxic Effect (e.g., Apoptosis) Payload_Release->Cytotoxicity HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding & Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR ADC Anti-EGFR ADC ADC->EGFR Binding & Internalization Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression Cell_Cycle Cell Cycle Progression PI3K_AKT_mTOR->Cell_Cycle

References

Application Note: Deprotection of t-Butyl Ester in Hydroxy-PEG12-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of drug development and bioconjugation, Polyethylene Glycol (PEG) linkers are frequently utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The Hydroxy-PEG12-t-butyl ester is a valuable bifunctional linker, featuring a terminal hydroxyl group for further modification and a carboxylic acid protected as a t-butyl ester. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal under acidic conditions. The deprotection of the t-butyl ester to reveal the free carboxylic acid is a critical step, enabling subsequent conjugation to amine-containing molecules via amide bond formation. This document provides detailed protocols for the efficient deprotection of this compound using trifluoroacetic acid (TFA).

Mechanism of Deprotection

The deprotection of a tert-butyl ester is typically achieved through acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This protonation increases the electrophilicity of the carbonyl carbon. Subsequently, the stable tert-butyl carbocation is eliminated, which is then deprotonated to form isobutylene (B52900) gas[1]. This process regenerates the acid catalyst, allowing the reaction to proceed efficiently.

Experimental Protocols

Protocol 1: Standard Trifluoroacetic Acid (TFA)-Mediated Deprotection

This protocol outlines the standard procedure for the cleavage of the t-butyl ester from a PEG linker using a solution of TFA in dichloromethane (B109758) (DCM).

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the this compound in a minimal amount of anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Reaction Setup: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v)[2][3]. For example, for a 50% TFA solution, add an equal volume of TFA as the DCM used.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-5 hours[4][5].

  • Monitoring: Monitor the progress of the reaction periodically by taking small aliquots, removing the solvents under a stream of nitrogen, and analyzing by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR. The disappearance of the t-butyl singlet peak at approximately 1.4 ppm in the ¹H NMR spectrum indicates the completion of the cleavage[4].

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times)[2].

  • Product Isolation: Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding the solution dropwise to a flask of cold diethyl ether with vigorous stirring. The PEGylated product should precipitate out of the solution[4].

  • Purification: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining impurities. Dry the final product, Hydroxy-PEG12-acid, under vacuum.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the molecule contains other acid-sensitive functional groups that could be modified by the reactive tert-butyl cation generated during deprotection. While this compound itself does not contain such groups, this protocol is provided as a best-practice guide for more complex conjugates.

Materials and Reagents:

Procedure:

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v)[4].

  • Reaction: Add the cleavage cocktail to the dried this compound (approximately 10 mL of cocktail per gram of conjugate).

  • Incubation: Stir the mixture at room temperature for 2-4 hours[4].

  • Monitoring, Work-up, and Purification: Follow steps 5-9 from Protocol 1. Additional purification by chromatography may be necessary to remove scavenger byproducts[4].

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound.

ParameterProtocol 1: Standard TFA DeprotectionProtocol 2: Deprotection with Scavengers
Key Reagents 20-50% TFA in DCM95% TFA, 2.5% H₂O, 2.5% TIS
Reaction Time 2-5 hours2-4 hours
Temperature 0°C to Room TemperatureRoom Temperature
Expected Yield >90%>90%
Expected Purity High (>95% after precipitation)High (>95% after precipitation/chromatography)
Notes Standard procedure for simple substrates.Recommended for substrates with acid-sensitive groups.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration.Increase the reaction time and monitor by HPLC or NMR. Increase the concentration of TFA (e.g., from 20% to 50%)[2].
Side Product Formation Alkylation by the t-butyl cation on sensitive functional groups.Use a scavenger such as triisopropylsilane (TIS) as described in Protocol 2[2][4].
Difficulty in Product Isolation The PEGylated product is soluble in the work-up solvents.Ensure the use of a large excess of cold diethyl ether for precipitation. Perform the precipitation at a lower temperature if necessary.
Residual TFA in Final Product Incomplete removal during work-up.Co-evaporate the crude product with toluene multiple times after the initial concentration step[2].

Visualizations

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Hydroxy_PEG12_tBu This compound Hydroxy_PEG12_Acid Hydroxy-PEG12-acid Hydroxy_PEG12_tBu->Hydroxy_PEG12_Acid Deprotection Isobutylene Isobutylene TFA TFA (H⁺) H_plus H⁺ (regenerated)

Caption: Acid-catalyzed deprotection of this compound.

Deprotection_Workflow start Start: Dissolve this compound in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa react Stir at RT for 2-5 hours add_tfa->react monitor Monitor reaction by HPLC/NMR react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate product in cold diethyl ether concentrate->precipitate purify Filter and wash with cold ether precipitate->purify dry Dry final product under vacuum purify->dry end End: Purified Hydroxy-PEG12-acid dry->end

Caption: Experimental workflow for t-butyl ester deprotection.

References

Application Notes and Protocols for Coupling Hydroxy-PEG12-t-butyl Ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent conjugation of Hydroxy-PEG12-t-butyl ester to molecules containing primary amines. This process, commonly known as PEGylation, is a critical bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The inclusion of a t-butyl ester protecting group allows for subsequent modifications at the distal end of the polyethylene (B3416737) glycol (PEG) chain, enabling the creation of bifunctional linkers.

The described methodology involves a two-stage process:

  • Activation of the Terminal Hydroxyl Group: The chemically inert terminal hydroxyl group of the PEG reagent is first activated to create an amine-reactive intermediate. A common and effective method is the conversion to an N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).[1]

  • Conjugation to Primary Amines: The activated PEG-NHS ester then readily reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2] This reaction proceeds efficiently under mild, aqueous conditions.[3]

Following the coupling reaction, the t-butyl ester group can be deprotected under acidic conditions to reveal a terminal carboxylic acid, which can be used for further conjugation.[4]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol details the conversion of the terminal hydroxyl group of the PEG reagent into a more reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)[1]

  • Anhydrous Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Ice-cold diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (DSC) and anhydrous pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove excess reagents and byproducts.

  • Dry the resulting white powder (PEG12-NHS-ester-t-butyl-ester) under a vacuum. Store the activated PEG at -20°C with a desiccant, as the NHS ester is moisture-sensitive.[5][6]

Protocol 2: Coupling of Activated PEG to Primary Amines

This protocol describes the general method for conjugating the PEG-NHS ester to a protein or other amine-containing molecule.

Materials:

  • Activated PEG12-NHS-ester-t-butyl-ester (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., Phosphate-buffered Saline (PBS), Borate buffer) at pH 7.2-8.5.[2] Avoid buffers containing primary amines like Tris or glycine.[5]

  • Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

Procedure:

  • Prepare a solution of the amine-containing molecule in the chosen reaction buffer.

  • Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage.[5]

  • Add the desired molar excess of the dissolved PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[5]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][5] The optimal time may vary depending on the specific reactants.

  • To stop the conjugation reaction, add the quenching solution to react with any excess PEG-NHS ester.

  • Purify the PEGylated conjugate from unreacted PEG and other reagents using an appropriate method such as dialysis or size-exclusion chromatography.

  • Characterize the resulting conjugate to confirm successful PEGylation and determine the degree of modification (e.g., via SDS-PAGE, which will show a molecular weight shift).[1]

Protocol 3: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose a terminal carboxylic acid.

Materials:

  • PEGylated conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)[4]

  • Anhydrous Dichloromethane (DCM)

  • (Optional) Scavenger, such as triethylsilane[7]

Procedure:

  • Dissolve the t-butyl ester-protected PEG conjugate in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM (v/v). The reaction typically proceeds rapidly at room temperature.[4]

  • (Optional) Include a carbocation scavenger like triethylsilane to prevent potential side reactions.[7]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS or a similar technique.

  • Once the reaction is complete, remove the TFA and solvent under reduced pressure.

  • The resulting product with a free carboxylic acid can then be purified or used directly in subsequent reactions, such as another EDC/NHS coupling to a different amine.

Data Summary

The following tables summarize the key reaction conditions for each stage of the process.

Table 1: Reaction Conditions for Activation of this compound

ParameterConditionReference
Activating ReagentN,N'-Disuccinimidyl carbonate (DSC)[1]
BasePyridine[1]
Molar Ratio (PEG:DSC:Pyridine)1 : 1.5 : 1.5[1]
SolventAnhydrous Dichloromethane (DCM)[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]

Table 2: Reaction Conditions for Coupling to Primary Amines

ParameterConditionReference
pH7.2 - 8.5[2]
Buffer SystemPhosphate, Borate, Bicarbonate (Amine-free)[2][5]
Temperature4°C or Room Temperature[2][5]
Reaction Time0.5 - 4 hours[2][5]
Quenching ReagentTris, Glycine, or other primary amine[8]

Table 3: Reaction Conditions for t-Butyl Ester Deprotection

ParameterConditionReference
Deprotection ReagentTrifluoroacetic acid (TFA)[4]
SolventDichloromethane (DCM)[4]
TemperatureRoom Temperature[4]
Reaction Time1 - 2 hours[4]

Process Visualization

The following diagram illustrates the complete workflow from the starting material to the final bifunctional PEG linker.

PEGylation_Workflow Start This compound ActivatedPEG Activated PEG-NHS Ester (t-butyl protected) Start->ActivatedPEG Activation (DSC, Pyridine) mid1 ActivatedPEG->mid1 CoupledProduct Amine-Coupled PEG (t-butyl protected) mid2 CoupledProduct->mid2 FinalProduct Amine-Coupled PEG (Carboxylic Acid Terminus) mid1->CoupledProduct Coupling (Primary Amine, pH 7.2-8.5) mid2->FinalProduct Deprotection (TFA) Amine Primary Amine (R-NH2) Amine->mid1

Caption: Workflow for the activation and coupling of this compound.

References

Application Notes and Protocols: A Step-by-Step Guide to PEGylating a Peptide with Hydroxy-PEG12-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, extended circulatory half-life, reduced renal clearance, and decreased immunogenicity.[1][2]

This document provides a comprehensive, step-by-step guide for the PEGylation of a peptide using Hydroxy-PEG12-t-butyl ester. The protocol is divided into three main stages:

  • Activation of this compound: Conversion of the terminal hydroxyl group of the PEG reagent to a more reactive N-hydroxysuccinimide (NHS) ester.

  • Conjugation of the Activated PEG to the Peptide: Reaction of the PEG-NHS ester with primary amine groups (N-terminus or lysine (B10760008) side chains) on the peptide.

  • Deprotection of the t-butyl Ester: Removal of the t-butyl protecting group from the PEGylated peptide to yield the final product with a free carboxylic acid.

Detailed protocols for purification and characterization of the final PEGylated peptide are also provided.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Peptide of Interest≥95% PurityIn-house synthesis or commercial vendor
This compound≥98% PurityBroadPharm (BP-21600)
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)ACS GradeThermo Fisher Scientific
Anhydrous Dimethylformamide (DMF)ACS GradeThermo Fisher Scientific
Diethyl EtherACS GradeThermo Fisher Scientific
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeGibco
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
Deionized (DI) Water18.2 MΩ·cmMillipore Milli-Q
Acetonitrile (ACN)HPLC GradeThermo Fisher Scientific
Solid Phase Extraction (SPE) CartridgesC18Waters
HPLC Columns (Analytical and Preparative)C18Agilent, Waters

Experimental Protocols

Stage 1: Activation of this compound to its NHS Ester

This protocol describes the activation of the terminal hydroxyl group of the PEG reagent to an amine-reactive NHS ester using DCC and NHS.

Protocol 1: Synthesis of NHS-PEG12-t-butyl ester

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Coupling Reagents: To the stirred solution, add NHS (1.2 equivalents) and DCC (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the DCU precipitate.

  • Purification: Wash the filtrate with cold DI water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NHS-PEG12-t-butyl ester. The product can be further purified by flash chromatography on silica (B1680970) gel if necessary.

  • Characterization: Confirm the structure and purity of the activated PEG reagent by ¹H NMR and mass spectrometry. Store the activated PEG-NHS ester under desiccated conditions at -20°C until use.[3]

Stage 2: Conjugation of Activated PEG to the Peptide

This protocol outlines the reaction of the NHS-activated PEG with the primary amines of the target peptide.

Protocol 2: PEGylation of the Peptide

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer, such as 0.1 M phosphate (B84403) buffer or PBS, at a pH of 7.0-8.0.[4][5] The concentration of the peptide will depend on its solubility, but a starting concentration of 1-5 mg/mL is recommended.[6]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-PEG12-t-butyl ester in a water-miscible organic solvent like DMF or DMSO.[7] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8][9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the peptide solution with gentle mixing.[7][8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain peptide stability.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][8] The optimal reaction time may vary depending on the specific peptide.[5]

  • Quenching: The reaction can be quenched by adding an amine-containing buffer such as Tris or glycine (B1666218) to consume any unreacted PEG-NHS ester.

  • Monitoring: Monitor the progress of the PEGylation reaction by RP-HPLC to observe the formation of the PEGylated peptide and the consumption of the native peptide.

ParameterRecommended ConditionNotes
Peptide Concentration 1-5 mg/mLDependent on peptide solubility.[6]
Molar Ratio (Peptide:PEG-NHS) 1:5 to 1:20A molar excess of PEG ensures efficient conjugation.[7][8]
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers containing primary amines will compete with the peptide.[9]
Reaction pH 7.0 - 8.0Balances reactivity of primary amines and stability of the NHS ester.[4][10]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize side reactions.[7][8]
Reaction Time 30 - 120 minutesMonitor by HPLC for optimal results.[5][8]
Stage 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the final PEGylated peptide with a free carboxylic acid.

Protocol 3: TFA-mediated Deprotection

  • Lyophilization: Lyophilize the crude PEGylated peptide mixture after quenching to remove the aqueous buffer.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v).[11] The TIS acts as a scavenger to prevent side reactions from the t-butyl cation.[12]

  • Deprotection Reaction: Dissolve the lyophilized PEGylated peptide in the cleavage cocktail and stir at room temperature for 2-4 hours.[13][14]

  • TFA Removal: Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.

  • Precipitation and Washing: Precipitate the deprotected PEGylated peptide by adding cold diethyl ether. Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the final peptide pellet under vacuum.

Purification and Characterization

Purification

The crude deprotected PEGylated peptide will contain unreacted peptide, excess PEG reagent, and byproducts. Purification is essential to isolate the desired product.

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing unreacted peptide and small molecule impurities.
Ion Exchange Chromatography (IEX) Separation based on net charge.Can separate PEGylated species from the un-PEGylated peptide.
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification method for peptides and their PEGylated forms.

Protocol 4: Purification by Preparative RP-HPLC

  • Dissolution: Dissolve the dried, crude PEGylated peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Injection: Inject the dissolved sample onto a preparative C18 RP-HPLC column.

  • Elution: Elute the sample using a gradient of mobile phase B (ACN with 0.1% TFA) in mobile phase A (water with 0.1% TFA). A typical gradient might be 5-95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak, as identified by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to confirm the purity and identity of the product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide as a fluffy white powder.

Characterization

Thorough characterization is crucial to confirm the success of the PEGylation and to determine the purity and identity of the final product.

TechniqueInformation Obtained
Analytical RP-HPLC Purity of the final product, retention time shift compared to the native peptide.
MALDI-TOF Mass Spectrometry Molecular weight confirmation of the PEGylated peptide. The mass will increase by the mass of the attached PEG moiety.[15][16]
LC-MS/MS Identification of the specific site(s) of PEGylation on the peptide sequence.[17]

Expected Quantitative Results

ParameterTypical ValueMethod of Determination
Crude Purity 50-80%Analytical RP-HPLC
Post-Purification Purity >95%Analytical RP-HPLC[6]
Overall Yield 30-60%Gravimetric and UV Spectrophotometry
Mass Shift upon PEGylation + Mass of PEG12 moietyMALDI-TOF MS[15]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Conjugation cluster_stage3 Stage 3: Deprotection & Purification peg_reagent This compound activation Activation (DCC, NHS in DCM) peg_reagent->activation 1. React peg_nhs NHS-PEG12-t-butyl ester activation->peg_nhs 2. Purify conjugation Conjugation (pH 7-8) peg_nhs->conjugation 3. Add peptide Peptide peptide->conjugation peg_peptide_protected Protected PEG-Peptide conjugation->peg_peptide_protected 4. Incubate deprotection Deprotection (TFA/TIS/H2O) peg_peptide_protected->deprotection 5. Cleave crude_product Crude PEG-Peptide deprotection->crude_product purification Purification (RP-HPLC) crude_product->purification 6. Purify final_product Final Purified PEG-Peptide purification->final_product

Caption: Experimental workflow for the three-stage process of peptide PEGylation.

signaling_pathway cluster_cell Endothelial Cell vegf VEGF nrp1 NRP1 Receptor vegf->nrp1 pathway1 VEGF/NRP1 Signaling nrp1->pathway1 ang2 Ang2 tie2 Tie2 Receptor ang2->tie2 pathway2 Ang2/Tie2 Signaling tie2->pathway2 peg_peptide PEGylated Peptide (e.g., mPEG-AS16) peg_peptide->vegf Inhibits Binding peg_peptide->ang2 Inhibits Binding angiogenesis Angiogenesis (Cell Migration, Proliferation) pathway1->angiogenesis pathway2->angiogenesis

Caption: Inhibition of pro-angiogenic signaling pathways by a PEGylated peptide.[18]

References

Application Notes and Protocols: Hydroxy-PEG12-t-butyl ester as a Linker for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the modification of surfaces. This linker possesses a terminal hydroxyl group and a t-butyl ester protected carboxylic acid. The hydrophilic 12-unit PEG chain imparts desirable properties to surfaces, such as increased water solubility and a reduction in non-specific protein adsorption, which is a critical factor in the development of biocompatible materials, drug delivery systems, and diagnostic assays.[1][2] The orthogonal nature of the terminal functional groups—a hydroxyl group for initial surface attachment and a protected carboxyl group for subsequent biomolecule conjugation—allows for a controlled and stepwise surface functionalization strategy.[3]

The t-butyl ester protecting group is stable under a variety of conditions but can be readily removed using acidic conditions, such as trifluoroacetic acid (TFA), to reveal a free carboxylic acid. This carboxylic acid can then be activated to react with primary amines on biomolecules, forming stable amide bonds. This versatile linker is particularly useful for immobilizing proteins, peptides, antibodies, and other ligands to a variety of substrates, including nanoparticles, self-assembled monolayers (SAMs), and other biomaterials.[1][4]

Key Applications

  • Reduction of Non-Specific Protein Binding: Functionalization of surfaces with PEG chains creates a hydrophilic barrier that significantly reduces the non-specific adsorption of proteins, a phenomenon often referred to as "bio-fouling."[2][5] This is crucial for improving the signal-to-noise ratio in diagnostic assays and enhancing the in vivo performance of implantable devices and drug delivery vehicles.

  • Enhanced Biocompatibility: The presence of a PEG layer on a material's surface can improve its biocompatibility by minimizing interactions with cells and proteins in biological fluids.[6]

  • Controlled Biomolecule Immobilization: The heterobifunctional nature of this compound allows for the covalent and oriented attachment of biomolecules to a surface. This is essential for maintaining the biological activity of immobilized proteins and ensuring the proper presentation of ligands for receptor binding.

  • Drug Delivery Systems: PEGylated surfaces on nanoparticles and liposomes can increase their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system.[7] The terminal functional group can be used to attach targeting ligands for site-specific drug delivery.

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG linkers can be quantified using various analytical techniques. Below are tables summarizing typical data obtained from surfaces modified with PEG linkers.

Table 1: Reduction in Non-Specific Protein Adsorption on PEG-Modified Surfaces

Surface TypeProteinAdsorption Reduction (%)Analytical TechniqueReference
PEG-modified HydrogelStaphylococcal enterotoxin B~90% (10-fold decrease)Fluorescence Microscopy[5]
Dextran-PEG Copolymer FilmBovine Serum Albumin (BSA)~95%Not Specified[5]
Dextran-PEG Copolymer FilmImmunoglobulin G (IgG)~95%Not Specified[5]
PEGylated Gold NanoparticlesVarious ProteinsSignificant ReductionNot Specified[8]

Table 2: Effect of PEG Modification on Surface Wettability (Contact Angle)

SubstrateModificationWater Contact Angle (°)Change in WettabilityReference
Polydimethylsiloxane (PDMS)Unmodified109Hydrophobic[6]
Polydimethylsiloxane (PDMS)Dextran (B179266) Immobilized80More Hydrophilic[6]
Polypropylene (PP)UnmodifiedNot Specified-[9]
Polypropylene (PP)Oxygen Plasma TreatedDecreasedMore Hydrophilic[9]
Polycarbonate (PC)UnmodifiedNot Specified-[9]
Polycarbonate (PC)Fluorine Plasma TreatedSignificantly IncreasedMore Hydrophobic[9]

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of gold nanoparticles with this compound, followed by deprotection and conjugation to a model protein.

Materials:

  • This compound

  • Gold Nanoparticles (AuNPs)

  • Ethanol (B145695)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amine-containing protein (e.g., Bovine Serum Albumin - BSA)

  • Centrifuge

Procedure:

  • Preparation of Linker Solution: Dissolve this compound in ethanol to a final concentration of 1 mM.

  • Immobilization of Linker on AuNPs:

    • To a suspension of AuNPs in water, add the this compound solution. The thiol end of a modified linker (if the hydroxyl is converted to a thiol) will have a high affinity for the gold surface. For hydroxyl-terminated PEGs, surface attachment can be achieved through various surface chemistries, often requiring an initial surface activation step on other substrates. For AuNPs, a thiol-terminated PEG is more common. Assuming a thiol-modified version for direct attachment:

    • Incubate the mixture for at least 12 hours at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer (SAM).

  • Washing: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in fresh ethanol. Repeat this washing step three times to remove any unbound linker.

  • Deprotection of the t-butyl Ester:

    • Resuspend the washed AuNPs in a solution of 50% TFA in DCM. If the protein to be conjugated has sensitive residues like tryptophan or methionine, add a scavenger such as TIS (2.5% v/v).[10]

    • Stir the reaction mixture at room temperature for 2-4 hours.[10]

    • Centrifuge the AuNPs and wash three times with DCM to remove TFA and the cleaved t-butyl groups.

  • Activation of the Carboxylic Acid:

    • Resuspend the deprotected AuNPs in PBS (pH 7.4).

    • Add EDC (10-fold molar excess over the linker) and NHS (5-fold molar excess over the linker).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Protein Conjugation:

    • Add the amine-containing protein solution (e.g., BSA in PBS) to the activated AuNP suspension. A 2 to 10-fold molar excess of protein over the linker is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any remaining activated esters.

    • Centrifuge the AuNPs and wash three times with PBS to remove unbound protein and reaction byproducts.

  • Storage: Resuspend the final protein-conjugated AuNPs in a suitable buffer for storage.

Protocol 2: General Protocol for Surface Modification of a Substrate

This protocol provides a general workflow for modifying a substrate (e.g., glass, silicon) with this compound. The initial surface activation step will vary depending on the substrate material.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • EDC and NHS

  • Amine-containing biomolecule

  • Appropriate buffers

Procedure:

  • Substrate Cleaning and Activation (Example for Glass/Silicon):

    • Clean the substrate by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

    • Immerse the cleaned substrate in Piranha solution for 30 minutes to hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization to Introduce Amine Groups:

    • Immerse the hydroxylated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

    • Rinse with toluene and cure the silane (B1218182) layer by baking at 110°C for 30 minutes.

  • Immobilization of this compound:

    • The hydroxyl group of the linker can be activated or the amine-functionalized surface can be reacted with an activated form of the linker. A more direct approach is to first activate the carboxyl group of another PEG linker to react with the aminated surface. However, using the provided linker, one would first need to modify the hydroxyl group to a reactive group for the surface amines. A more common strategy for amine surfaces is to use a linker with an NHS ester. For the purpose of this protocol with the specified linker, we will assume a subsequent step to activate the hydroxyl for reaction with the surface amine, or more practically, the surface amines are used to couple to the deprotected carboxyl end in a reverse fashion. For a more standard approach, let's assume the goal is to have the hydroxyl group facing away from the surface. In that case, the deprotected carboxyl end would be coupled to the aminated surface.

  • Deprotection of the t-butyl Ester (if coupling through the carboxyl end):

    • Follow the deprotection steps outlined in Protocol 1, Step 4, using a solution of the linker before surface attachment.

  • Coupling to the Amine-Functionalized Surface:

    • Activate the now free carboxylic acid of the linker using EDC/NHS as described in Protocol 1, Step 5.

    • Immerse the amine-functionalized substrate in the activated linker solution and incubate for 2 hours at room temperature.

    • Rinse the substrate thoroughly with the reaction solvent and then with deionized water.

  • Biomolecule Immobilization to the Terminal Hydroxyl Group:

    • The terminal hydroxyl group can be activated for reaction with various functional groups on a biomolecule. For example, it can be converted to an aldehyde to react with amines or hydrazides, or to a tosylate to react with thiols or amines. This multi-step process adds complexity. A more direct approach for biomolecule immobilization would be to use the deprotected carboxyl group after the linker is attached to the surface via its hydroxyl group (requiring initial surface chemistry that reacts with hydroxyls).

Visualizations

Experimental Workflow for Surface Modification

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_linker_attachment Linker Immobilization cluster_functionalization Biomolecule Conjugation Substrate Bare Substrate Cleaned Cleaned Substrate Substrate->Cleaned Cleaning Activated Activated Surface (-OH groups) Cleaned->Activated Activation (e.g., Piranha) Immobilized PEG-t-butyl ester Modified Surface Activated->Immobilized Coupling Chemistry Linker This compound Linker->Immobilized Deprotected Deprotected PEG (-COOH groups) Immobilized->Deprotected Deprotection (TFA) Activated_Carboxyl Activated Carboxyl (-NHS ester) Deprotected->Activated_Carboxyl Activation (EDC/NHS) Final_Surface Biomolecule Functionalized Surface Activated_Carboxyl->Final_Surface Conjugation Biomolecule Amine-containing Biomolecule Biomolecule->Final_Surface

Caption: A general workflow for surface modification using this compound.

Signaling Pathway of Reduced Non-Specific Binding

non_specific_binding cluster_surface Surface Interaction Unmodified Unmodified Surface (Hydrophobic/Charged) Adsorption Non-Specific Adsorption Unmodified->Adsorption PEG_Surface PEGylated Surface (Hydrophilic, Neutral) Repulsion Steric Repulsion & Hydration Layer PEG_Surface->Repulsion Protein Protein in Solution Protein->Unmodified High Affinity Protein->PEG_Surface Low Affinity Reduced_Binding Reduced Non-Specific Binding Repulsion->Reduced_Binding

Caption: Mechanism of reduced non-specific protein binding on a PEGylated surface.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection of t-butyl Ester - Insufficient reaction time or TFA concentration.- Steric hindrance around the ester group.- Poor quality or degraded TFA.- Increase the reaction time to 4-6 hours or use a higher concentration of TFA (e.g., 95%).- For future syntheses, consider a longer PEG linker to reduce steric hindrance.- Use a fresh bottle of high-purity TFA.[10]
Formation of Side Products during Deprotection - Alkylation of sensitive amino acid residues (e.g., Trp, Met) by the reactive t-butyl cation.- Add scavengers to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10]
Low Biomolecule Conjugation Efficiency - Incomplete deprotection of the t-butyl ester.- Inactive EDC or NHS reagents.- pH of the reaction buffer is not optimal for amine coupling.- Steric hindrance from the surface or adjacent PEG chains.- Confirm complete deprotection using analytical methods like NMR or mass spectrometry if possible.- Use fresh EDC and NHS solutions.- Ensure the conjugation buffer is at a pH of 7.2-8.0.- Optimize the density of the PEG linker on the surface.
High Non-Specific Binding After Modification - Incomplete surface coverage with the PEG linker.- Contamination of the surface during the modification process.- Increase the concentration of the linker solution or the incubation time during the immobilization step.- Ensure all steps are performed in a clean environment and with high-purity reagents and solvents.

References

Application Note & Protocol: Activation of Poly(ethylene glycol) (PEG) Linker Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(ethylene glycol) (PEG) linkers are widely utilized in drug delivery, bioconjugation, and materials science due to their biocompatibility, solubility in aqueous solutions, and ability to reduce immunogenicity.[1][2] The terminal hydroxyl (-OH) groups of PEG are chemically inert and require activation to facilitate covalent attachment to biomolecules, surfaces, or small molecules.[3] This process typically involves converting the hydroxyl group into a more reactive functional group, enabling efficient conjugation under mild conditions. This document provides detailed protocols for three common methods of PEG hydroxyl group activation: Tosylation, Mesylation, and activation with N,N'-Disuccinimidyl Carbonate (DSC).

General Experimental Workflow

The activation of PEG hydroxyl groups follows a general workflow, beginning with the selection of a suitable PEG raw material and culminating in a purified, activated PEG linker ready for conjugation.

G cluster_prep Preparation cluster_reaction Activation Reaction cluster_purification Work-up & Purification cluster_analysis Analysis & Storage start Start: Select PEG (MW, PDI, functionality) dry_peg Dry PEG (Azeotropic distillation or vacuum) start->dry_peg dissolve Dissolve PEG in anhydrous solvent dry_peg->dissolve add_reagents Add base and activating agent dissolve->add_reagents react React under controlled conditions (temp, time) add_reagents->react quench Quench reaction (if necessary) react->quench wash Wash with aqueous solutions (e.g., brine, water) quench->wash dry_org Dry organic phase (e.g., over Na2SO4) wash->dry_org precipitate Precipitate product (e.g., in cold ether) dry_org->precipitate characterize Characterize product (NMR, HPLC, MS) precipitate->characterize end End: Store activated PEG under inert atmosphere characterize->end

Caption: General workflow for the activation of PEG hydroxyl groups.

Method 1: Tosylation of PEG-OH

Tosylation converts the terminal hydroxyl group into a p-toluenesulfonate (tosylate) ester. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or hydroxyls.[4][5]

Reaction Scheme:

Caption: Tosylation of a terminal PEG hydroxyl group.

Experimental Protocol: Tosylation

This protocol is adapted from procedures for synthesizing mono-tosyl PEG.[4][6]

1. Materials and Reagents:

  • PEG-OH (e.g., 20 kDa bis-hydroxyl PEG)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA), distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene (B28343)

  • Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cold Diethyl Ether

2. Procedure:

  • Drying the PEG: Dissolve PEG-OH (e.g., 2.8 g, 0.14 mmol for 20KDa PEG) in toluene and perform azeotropic distillation for 2 hours to remove water. Remove the toluene under vacuum.[6]

  • Reaction Setup: Dissolve the dried PEG residue in anhydrous DCM (50 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents: Add triethylamine (195 µL, 1.4 mmol) and DMAP (165 mg, 1.35 mmol) to the solution.[6]

  • Activation: Cool the mixture in an ice bath. Add a solution of p-toluenesulfonyl chloride (267 mg, 1.4 mmol) in DCM dropwise.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[6]

  • Work-up:

    • Wash the reaction mixture twice with a saturated NH₄Cl solution and twice with water.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter the solution to remove the drying agent.

    • Reduce the volume of the filtrate by rotary evaporation.

    • Add the concentrated solution dropwise into cold diethyl ether to precipitate the product.[4]

  • Final Product: Collect the precipitated PEG-tosylate by filtration, wash with cold diethyl ether, and dry under vacuum. Store under an inert atmosphere at a low temperature.

Method 2: Mesylation of PEG-OH

Mesylation is analogous to tosylation, converting the hydroxyl group to a methanesulfonate (B1217627) (mesylate) ester. The mesyl group is also an excellent leaving group and is often preferred due to the smaller size of the mesyl chloride reagent.

Reaction Scheme:

Caption: Mesylation of a terminal PEG hydroxyl group.

Experimental Protocol: Mesylation

This protocol is based on a procedure for the synthesis of mesylate PEG with a reported yield of 99%.[7]

1. Materials and Reagents:

  • mPEG-OH (e.g., mPEG₃₅₀-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Procedure:

  • Drying the PEG: Place dry mPEG₃₅₀-OH (0.511 g, 1.46 mmol) in an oven-dried flask under a dry argon atmosphere.[7]

  • Reaction Setup: Dissolve the PEG in anhydrous CH₂Cl₂ (15 mL) and add Et₃N (260 µL, 1.9 mmol).[7]

  • Activation: Cool the mixture in an ice-salt bath to -10 °C. Add MsCl (25 µL, 3.2 mmol) dropwise.[7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.[7]

  • Work-up:

    • Dilute the reaction mixture with water (10 mL) and extract with CH₂Cl₂ (3 x 20 mL).[7]

    • Wash the combined organic phase with brine (3 x 20 mL).[7]

    • Extract the aqueous phase again with CH₂Cl₂ (3 x 20 mL).[7]

  • Purification:

    • Combine all organic solutions and dry over anhydrous Na₂SO₄.[7]

    • Filter the solution and concentrate using a rotary evaporator to obtain the product.[7]

  • Final Product: The resulting PEG-mesylate is typically a viscous liquid or a solid for higher molecular weight PEGs. Store under an inert atmosphere.

Method 3: Activation with N,N'-Disuccinimidyl Carbonate (DSC)

This method activates the hydroxyl group by forming an N-hydroxysuccinimidyl (NHS) carbonate. PEG-NHS carbonates are highly reactive towards primary amines, forming stable carbamate (B1207046) linkages, and are widely used for protein PEGylation.[8][9]

Reaction Scheme:

Caption: Activation of PEG-OH with DSC to form a PEG-NHS carbonate.

Experimental Protocol: DSC Activation

This protocol is adapted from a general procedure for activating hydroxyl-containing surfaces.[10]

1. Materials and Reagents:

  • PEG-OH

  • N,N'-Disuccinimidyl Carbonate (DSC)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or DMF with low amine content)

  • Ice-cold deionized water

  • Coupling buffer (e.g., 0.1 M PBS, pH 8.2)

2. Procedure:

  • Solvent Exchange: If the starting PEG is in a storage solution, exchange it for an anhydrous solvent (e.g., acetonitrile) by washing and centrifugation or other appropriate methods. Ensure the PEG is thoroughly dried.

  • Reaction Setup: Resuspend the dried PEG to a desired concentration (e.g., 5% w/v) in the anhydrous solvent.[10]

  • Activation: Add DSC to the PEG solution (e.g., to a final concentration of 50 mg/mL or 0.2 M) and add a suitable base like pyridine (B92270) or DMAP to catalyze the reaction.[10]

  • Reaction: Mix the reaction for 2-4 hours at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Wash the activated PEG product 3 times with the anhydrous solvent to remove excess DSC and N-hydroxysuccinimide byproduct. Centrifugation or precipitation/filtration can be used.[10]

  • Purification:

    • After the final anhydrous solvent wash, perform a wash with ice-cold deionized water to remove any residual solvent.[10]

    • The product can be further purified by precipitation in a non-solvent like diethyl ether or by size-exclusion chromatography.[11]

  • Final Product: The purified PEG-NHS carbonate should be dried under vacuum and stored under an inert atmosphere at low temperature (-20 °C) due to its sensitivity to moisture.

Quantitative Data Summary

The efficiency of PEG activation can vary significantly based on the chosen method, reaction conditions, and the molecular weight of the PEG. The following table summarizes quantitative data reported for different activation procedures.

Activation MethodReagentsSolventReaction TimeTemperatureYield / ConversionReference
Mesylation MsCl, Et₃NCH₂Cl₂12 h-10 °C to RT~99% Yield[7]
Tosylation TsCl, NEt₃DCMOvernightRT>95% Functionalization[4]
Tosylation TsCl, TEA, DMAPDCMOvernight0 °C to RTNot specified[6]
Tosylation TsCl, TrimethylamineNone8 hRT48.5% Conversion (unoptimized)[12]
DSC Activation DSCAcetonitrile, etc.2 hRTTypically high, but depends on subsequent reaction[10]

Note: "RT" denotes Room Temperature. Yields and conversion rates are highly dependent on the specific PEG molecule and reaction scale.

Purification and Characterization

Purification: Proper purification is critical to remove unreacted reagents and byproducts. Common methods include:

  • Precipitation: Adding the reaction mixture to a cold non-solvent (e.g., diethyl ether, isopropanol) is effective for higher molecular weight PEGs.[4][6]

  • Aqueous Extraction: Washing the reaction mixture with water or brine removes water-soluble impurities.[7]

  • Size-Exclusion Chromatography (SEC): This technique is highly effective for separating the activated PEG polymer from small molecule impurities based on size.[11][13]

  • Dialysis/Ultrafiltration: Useful for removing small molecules from large PEG conjugates, though less common for the activated linker itself.[11]

Characterization: The success of the activation reaction should be confirmed using analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of characteristic peaks from the activating group (e.g., aromatic protons for tosylate, methyl protons for mesylate) and the disappearance or shift of the proton signals adjacent to the terminal hydroxyl group.[7][12]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the activated PEG and quantify the degree of activation.[14]

  • Mass Spectrometry (e.g., MALDI-TOF): Confirms the molecular weight of the activated PEG, showing the mass addition of the functional group.[7]

By following these detailed protocols, researchers can reliably activate PEG linkers for a wide range of applications in drug development and biotechnology.

References

Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Heterobifunctional PEG Linkers in Bioconjugation

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are powerful tools in the field of bioconjugation, enabling the precise covalent linkage of two different molecular entities.[1][2] These linkers consist of a central PEG chain with distinct reactive functional groups at each terminus.[1][3] This dual-reactivity is fundamental to numerous biomedical applications, especially in the development of targeted therapeutics like antibody-drug conjugates (ADCs), where a targeting antibody is connected to a potent cytotoxic drug.[1][2]

The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate. It can significantly enhance the solubility and stability of hydrophobic molecules in aqueous environments, prolong the circulation half-life by shielding the conjugate from enzymatic degradation, and reduce the immunogenicity of the attached molecule.[1][3][] The length of the PEG chain is a critical parameter that can be adjusted to optimize the pharmacokinetic profile of the conjugate.[1][3]

Commonly used heterobifunctional PEG linkers incorporate a variety of reactive groups, such as N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., lysine (B10760008) residues on proteins), and maleimides, which react specifically with sulfhydryl groups (e.g., cysteine residues).[1] Additionally, bioorthogonal functionalities like dibenzocyclooctyne (DBCO) for copper-free "click chemistry" reactions with azides have become increasingly popular for their high specificity and biocompatibility.[5][6] The strategic selection of the linker and its corresponding conjugation chemistry is crucial for the stability, efficacy, and safety of the final bioconjugate.[1][3]

Key Applications

Heterobifunctional PEG linkers are instrumental in the development of advanced biotherapeutics.

  • Antibody-Drug Conjugates (ADCs): ADCs are a leading application, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[2] Heterobifunctional PEG linkers are pivotal for connecting the antibody to the drug payload.[2][7] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC and may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]

  • Peptide and Protein Therapeutics: Peptides and proteins often suffer from rapid enzymatic degradation and clearance in vivo.[2] PEGylation using heterobifunctional linkers can enhance their stability and extend their therapeutic half-life, leading to less frequent dosing.[2][8]

  • Diagnostics and Imaging: These linkers are used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like antibodies.[8] This enables precise localization and visualization of specific cells or tissues, for example, in tumor imaging.[8]

  • Nanoparticle Functionalization: In nanotechnology-based drug delivery, heterobifunctional PEG linkers help anchor drugs or targeting ligands to the surface of nanoparticles while maintaining the particle's biocompatibility and preventing immune recognition.[2]

Quantitative Data and Reaction Conditions

The choice of bioconjugation strategy is influenced by factors like reaction efficiency, the stability of the formed bond, and the functional groups available on the biomolecules.[1]

Table 1: Comparison of Common Heterobifunctional Chemistries
Linker ChemistryTarget Functional GroupsBond FormedpH RangeKey Advantages
NHS Ester - Maleimide Amine (-NH₂) & Thiol (-SH)Amide & ThioetherNHS: 7.0-9.0[9][10] Maleimide: 6.5-7.5[9][10]High reactivity, well-established protocols.
DBCO - NHS Ester Azide (-N₃) & Amine (-NH₂)Triazole & AmideNHS: 7.0-9.0[11] DBCO: 5.0-9.0[11]Copper-free click chemistry, bioorthogonal, high specificity.[5][12]
Carboxylic Acid - Maleimide Amine (-NH₂) via EDC/NHS & Thiol (-SH)Amide & ThioetherEDC/NHS: 4.5-6.0[5] Maleimide: 6.5-7.5[9]Targets carboxylic acids, versatile.
Table 2: Recommended Molar Excess of Linker/Reagent
Reagent TypeApplicationRecommended Molar ExcessReference
NHS-Ester-PEG-Maleimide Antibody Labeling5:1 to 20:1 (Linker to Antibody)[3]
DBCO-PEG-NHS Ester Antibody Labeling20 to 30-fold (Linker to Antibody)[12]
Azide-containing molecule Click reaction with DBCO-protein2 to 10-fold (Azide to Protein)[1]

Diagrams of Key Processes and Structures

G cluster_0 Heterobifunctional PEG Linker Structure cluster_1 Example Functional Groups linker Functional Group A Polyethylene Glycol (PEG) Spacer Functional Group B A NHS Ester (Amine-reactive) linker:f0->A e.g. B Maleimide (Thiol-reactive) linker:f2->B e.g. G Protein_NH2 Protein-NH₂ Intermediate Maleimide-PEG-Protein Protein_NH2->Intermediate + Linker (pH 7-9) Linker NHS-PEG-Maleimide Linker->Intermediate Conjugate Protein-PEG-Molecule Intermediate->Conjugate + Molecule-SH (pH 6.5-7.5) Excess_Linker Excess Linker Intermediate->Excess_Linker Purification Step 1 (Desalting) Molecule_SH Molecule-SH Molecule_SH->Conjugate Excess_Molecule Excess Molecule-SH Conjugate->Excess_Molecule Purification Step 2 (SEC) G cluster_0 Step 1: Reaction with Primary Amine cluster_1 Step 2: Reaction with Sulfhydryl Group Protein_NH2 Protein-NH₂ (e.g., Lysine) Amide_Bond Protein-NH-CO-PEG-Maleimide (Stable Amide Bond) Protein_NH2:port->Amide_Bond + NHS_Linker NHS-Ester PEG Maleimide NHS_Linker->Amide_Bond NHS_byproduct NHS Amide_Bond->NHS_byproduct + Thioether_Bond Protein-PEG-Molecule (Stable Thioether Bond) Amide_Bond->Thioether_Bond + Molecule_SH Molecule-SH (e.g., Cysteine) Molecule_SH:port->Thioether_Bond

References

Application Notes and Protocols for the Synthesis of Drug Delivery Systems Using Hydroxy-PEG12-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the development of advanced drug delivery systems. Its unique structure, featuring a terminal hydroxyl group and a t-butyl protected carboxyl group, offers a versatile platform for the covalent conjugation of therapeutic agents to various carriers, such as nanoparticles, liposomes, and biologics. The PEG12 spacer enhances the solubility and biocompatibility of the resulting conjugate, while the distinct terminal groups allow for a controlled, sequential synthesis. These application notes provide an overview of the utility of this compound in drug delivery and detailed protocols for its use in the synthesis of a model drug delivery system.

Applications of this compound in Drug Delivery

The incorporation of this compound into drug delivery systems offers several key advantages:

  • "Stealth" Properties: The hydrophilic PEG chain creates a hydration layer around the drug carrier, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and improving the pharmacokinetic profile of the drug.

  • Enhanced Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Controlled Drug Release: The t-butyl ester group serves as a protecting group for a carboxylic acid. This allows for the attachment of a drug via an ester linkage that can be designed to be cleavable under specific physiological conditions (e.g., acidic tumor microenvironment), leading to targeted drug release.

  • Versatile Conjugation Chemistry: The terminal hydroxyl group can be activated for conjugation to a variety of functional groups on a carrier molecule. Subsequently, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to conjugate a drug molecule. This sequential approach allows for precise control over the final construct.

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an ideal candidate for in vivo applications.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model drug delivery system: Doxorubicin-conjugated gold nanoparticles (AuNPs) using this compound as a linker.

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal hydroxyl group of the PEG linker by converting it to a more reactive p-nitrophenyl carbonate ester.

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the activated p-nitrophenyl carbonate-PEG12-t-butyl ester.

  • Characterize the product using ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of Activated PEG Linker to Amine-Functionalized Gold Nanoparticles

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs) in aqueous solution

  • Activated p-nitrophenyl carbonate-PEG12-t-butyl ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • Vortex mixer

Procedure:

  • Disperse the amine-functionalized AuNPs in PBS buffer.

  • Prepare a stock solution of the activated p-nitrophenyl carbonate-PEG12-t-butyl ester in DMSO.

  • Add the activated PEG linker solution to the AuNP dispersion in a dropwise manner while vortexing. The final concentration of DMSO should be kept below 5% (v/v).

  • Allow the reaction to proceed for 4-6 hours at room temperature with gentle shaking.

  • Centrifuge the reaction mixture to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Remove the supernatant containing unreacted PEG linker.

  • Resuspend the nanoparticle pellet in fresh PBS buffer.

  • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.

  • Resuspend the final PEGylated AuNPs (AuNP-PEG12-t-butyl ester) in PBS for storage at 4°C.

Protocol 3: Deprotection of the t-Butyl Ester Group

Materials:

  • AuNP-PEG12-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Lyophilize the AuNP-PEG12-t-butyl ester conjugate to obtain a dry powder.

  • Resuspend the dried nanoparticles in a solution of 50% TFA in DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA and DCM under a stream of nitrogen gas.

  • Resuspend the nanoparticles in deionized water.

  • Dialyze the nanoparticle solution against deionized water for 48 hours with frequent water changes to remove residual TFA and cleaved t-butyl groups.

  • The resulting AuNP-PEG12-COOH nanoparticles can be lyophilized for storage or used directly in the next step.

Protocol 4: Conjugation of Doxorubicin (DOX) to AuNP-PEG12-COOH

Materials:

  • AuNP-PEG12-COOH nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane

Procedure:

  • Disperse the AuNP-PEG12-COOH nanoparticles in MES buffer.

  • Add EDC (5 equivalents) and NHS (5 equivalents) to the nanoparticle dispersion to activate the carboxyl groups.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Dissolve Doxorubicin hydrochloride in MES buffer and add it to the activated nanoparticle solution.

  • Adjust the pH of the reaction mixture to 7.4 with PBS and stir for 24 hours at room temperature, protected from light.

  • Transfer the reaction mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours to remove unreacted DOX and coupling agents.

  • Collect the final Doxorubicin-conjugated gold nanoparticles (AuNP-PEG12-DOX) and store at 4°C.

Data Presentation

The following tables summarize representative quantitative data that would be collected during the synthesis and characterization of the Doxorubicin-conjugated gold nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-functionalized AuNPs25.2 ± 1.50.15 ± 0.02+28.5 ± 2.1
AuNP-PEG12-t-butyl ester45.8 ± 2.10.18 ± 0.03-5.2 ± 1.8
AuNP-PEG12-COOH46.5 ± 2.30.19 ± 0.02-25.7 ± 2.5
AuNP-PEG12-DOX50.1 ± 2.80.21 ± 0.04-15.3 ± 2.2

Table 2: Doxorubicin Loading and Encapsulation Efficiency

ParameterValue
Initial DOX Concentration (mg/mL)1.0
Final DOX Concentration in Supernatant (mg/mL)0.25
Drug Loading Content (wt%)15%
Encapsulation Efficiency (%)75%

Mandatory Visualization

Synthesis_Workflow A This compound B Activation (4-Nitrophenyl chloroformate, TEA) A->B Step 1 C Activated PEG Linker B->C E Conjugation C->E D Amine-functionalized Gold Nanoparticle D->E Step 2 F AuNP-PEG12-t-butyl ester E->F G Deprotection (TFA) F->G Step 3 H AuNP-PEG12-COOH G->H J Conjugation (EDC, NHS) H->J I Drug (Doxorubicin) I->J Step 4 K Final Drug Delivery System (AuNP-PEG12-DOX) J->K

Caption: Synthetic workflow for the preparation of a drug delivery system.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis DDS PEGylated Drug Delivery System Clathrin Clathrin-mediated DDS->Clathrin Uptake Caveolae Caveolae-mediated DDS->Caveolae Uptake Macro Macropinocytosis DDS->Macro Uptake Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Released Drug Nucleus Nucleus (Drug Target) Cytoplasm->Nucleus

Caption: Cellular uptake pathways of PEGylated drug delivery systems.

Troubleshooting & Optimization

Technical Support Center: Deprotection of t-Butyl Esters from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the deprotection of t-butyl esters from PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the deprotection of t-butyl esters from PEG linkers?

The most common method for the deprotection of t-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA). A common starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1] Reaction times can vary, but a duration of 2 to 5 hours is often sufficient.[1] Progress of the reaction should be monitored using analytical techniques like HPLC or ¹H NMR. The disappearance of the t-butyl peak in the ¹H NMR spectrum, which is typically a singlet at around 1.4 ppm, is a good indicator of cleavage.[1]

Q2: My t-butyl ester deprotection is incomplete. What are the possible causes and how can I resolve this?

Incomplete cleavage is a frequent issue that can be attributed to several factors:

  • Insufficient Reaction Time or Reagent: The reaction may not have been allowed to proceed to completion. Increasing the reaction time or using a higher concentration of TFA can be effective.[1]

  • Steric Hindrance: The molecular environment around the ester linkage, influenced by the conjugated molecule or the PEG linker's structure, can impede the acid's access to the ester.[1]

  • Reagent Quality: The degradation of TFA can reduce its efficacy. It is crucial to use high-quality, fresh TFA for deprotection reactions.[1]

To troubleshoot, it is recommended to monitor the reaction's progress using analytical techniques like HPLC or ¹H NMR.[1]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan, methionine, tyrosine, and cysteine if they are present in your molecule.[1][2] The tert-butyl cation can also react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[1]

To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[1] Scavengers are nucleophilic species that trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[1] A common scavenger cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

Q4: Can I selectively cleave a t-butyl ester in the presence of a Boc-protecting group on my PEG linker?

Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[1] However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can be achieved with high specificity using milder acidic conditions.[1] For selective ester cleavage, exploring alternative, milder deprotection methods that do not affect the Boc group may be necessary.

Q5: Are there milder alternatives to TFA for cleaving t-butyl esters from PEG linkers?

Yes, several milder alternatives to TFA can be employed for the deprotection of t-butyl esters:

  • Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection method.

  • Enzymatic Cleavage: Certain lipases and esterases can hydrolyze tert-butyl esters under mild conditions.[3]

  • Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage.[1]

  • Aqueous Phosphoric Acid: This has been reported as an effective and mild reagent for the deprotection of tert-butyl esters.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the deprotection of t-butyl esters from PEG linkers.

Observed Problem Potential Cause Suggested Solution Analytical Verification
Incomplete Deprotection Insufficient reaction time or TFA concentration.Increase reaction time and/or TFA concentration (e.g., from 50% to 95%).[1][2]Monitor reaction progress by HPLC or ¹H NMR for the disappearance of the starting material.[1]
Steric hindrance around the ester linkage.Consider a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance.[1]Compare HPLC and NMR data with a known standard if available.
Poor quality or degraded TFA.Use a fresh bottle of high-purity TFA. If the problem persists with fresh reagent, the cause is likely not the TFA quality.[1]
Formation of Side Products (Alkylation) Presence of sensitive residues (e.g., Trp, Met) and reactive t-butyl cations.Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]Analyze the crude product by mass spectrometry to identify the mass of potential alkylated species. HPLC may show additional peaks.[1]
Difficulty in Product Isolation/Purification The PEGylated product is highly soluble in the reaction workup solvents.After cleavage and removal of TFA, precipitate the product in cold diethyl ether.[1]Characterize the precipitate by NMR and HPLC to confirm purity.[1]
Incomplete removal of scavengers or their byproducts.Perform multiple precipitations or use a suitable chromatography method like size-exclusion chromatography (SEC) for purification.[1]Analyze the final product by HPLC and NMR to ensure the absence of scavenger-related impurities.[1]

Experimental Protocols

Protocol 1: Standard TFA Deprotection

This protocol is suitable for PEG-conjugates that do not contain acid-sensitive residues.

  • Preparation: Dissolve the t-butyl ester-PEG conjugate in a solution of 50% TFA in dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature for 2-5 hours.[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[1]

  • Work-up: Once the reaction is complete, remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether. Further purification can be achieved by chromatography if necessary.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).[1]

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.[1]

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[1]

Visual Guides

Deprotection_Workflow start Start: t-Butyl Ester PEG-conjugate protocol_choice Does the conjugate contain acid-sensitive residues? start->protocol_choice protocol1 Protocol 1: Standard TFA Deprotection (50% TFA in DCM) protocol_choice->protocol1 No protocol2 Protocol 2: Deprotection with Scavengers (95% TFA / 2.5% H2O / 2.5% TIS) protocol_choice->protocol2 Yes reaction Reaction & Monitoring (2-5 hours, RT) protocol1->reaction protocol2->reaction workup Work-up & Purification (TFA removal, ether precipitation) reaction->workup end End: Deprotected PEG-conjugate workup->end

Caption: Decision workflow for selecting the appropriate t-butyl ester deprotection protocol.

Troubleshooting_Logic start Problem Encountered incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No solution1 Increase reaction time or TFA concentration incomplete->solution1 Yes solution2 Use fresh, high-purity TFA incomplete->solution2 If problem persists solution3 Add scavengers (e.g., TIS, water) side_products->solution3 Yes solution1->side_products

References

Technical Support Center: Managing Steric Hindrance in Bioconjugation with Long PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing steric hindrance in bioconjugation with long Poly(ethylene glycol) (PEG) chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or molecules obstructs a chemical reaction. In bioconjugation, long PEG chains, due to their large hydrodynamic volume and flexible nature, can physically block the reactive functional groups on a biomolecule (like a protein or peptide) from coming into proximity with the reactive group of another molecule (e.g., a small molecule drug, an imaging agent, or another biomolecule). This obstruction can lead to reduced reaction rates and lower conjugation efficiency.[1][2][3] While PEG linkers are often used to create space between two conjugated molecules, the PEG chain itself can be the source of hindrance, especially in crowded molecular environments.[2]

Q2: How does the length of a PEG chain influence steric hindrance and conjugation efficiency?

A2: The length of the PEG chain is a critical factor in bioconjugation.

  • Shorter PEG Chains (e.g., < 5 kDa): These chains offer less steric hindrance, which can lead to faster reaction kinetics. However, they may not provide sufficient spacing to prevent steric clash between bulky conjugation partners, potentially affecting the biological activity of the final conjugate.[2]

  • Longer PEG Chains (e.g., > 20 kDa): Long PEG chains are excellent at providing a hydrophilic shield, which can enhance the solubility and in vivo circulation time of the bioconjugate.[4] However, their large size can significantly increase steric hindrance, leading to slower reaction rates and potentially lower conjugation yields.[5][6] The flexible nature of long PEG chains allows them to "wrap around" the biomolecule, further obstructing access to reactive sites.[2]

Q3: What are the common signs that steric hindrance from a long PEG chain is negatively impacting my bioconjugation reaction?

A3: Several indicators may suggest that steric hindrance is an issue in your experiment:

  • Low Conjugation Efficiency: Despite using a significant molar excess of the PEG reagent, you observe a low yield of the desired bioconjugate.[7]

  • Incomplete Reactions: Analysis of the reaction mixture shows a large amount of unreacted biomolecule alongside the desired product.[1]

  • Site-Specificity Issues: If your biomolecule has multiple potential conjugation sites, you may find that only the most exposed and least sterically hindered sites are modified.

  • Reduced Biological Activity: The conjugated PEG chain may be sterically blocking the active site or a binding domain of the biomolecule, leading to a loss of function.[5][6]

Q4: How can I overcome steric hindrance in my bioconjugation reaction?

A4: Several strategies can be employed to mitigate steric hindrance:

  • Optimize Reaction Conditions: Adjusting the pH, temperature, and reaction time can help improve conjugation efficiency.[2][8] For example, NHS-ester reactions are typically more efficient at a pH of 7.0-8.0.[7]

  • Increase Molar Excess of PEG Reagent: Driving the reaction equilibrium towards product formation by increasing the concentration of the PEG reagent can sometimes overcome steric barriers.[7]

  • Use a Longer, More Flexible Spacer Arm: If the reactive group on your PEG linker is at the end of a short spacer, switching to a linker with a longer, more flexible spacer can increase its reach to sterically hindered sites.[1]

  • Change Conjugation Chemistry: If a particular functional group on your biomolecule is in a sterically hindered environment, consider targeting a different, more accessible functional group. For instance, if amine conjugation (targeting lysines) is inefficient, thiol conjugation (targeting cysteines) might be a viable alternative if a suitable cysteine residue is available.[2]

  • Site-Directed Mutagenesis: If feasible, you can introduce a more reactive and accessible amino acid (like cysteine) at a specific, non-critical site on the protein surface through genetic engineering.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation with long PEG chains.

Problem 1: Low or No Conjugation Yield
Possible Cause Solution
Significant Steric Hindrance from Long PEG Chain - Optimize Linker Chemistry: Switch to a PEG linker with a longer spacer arm to increase the reach of the reactive group. - Change Target Residue: If possible, target a more accessible functional group on the biomolecule. - Consider a Branched PEG: Branched PEGs can sometimes provide better shielding with a single attachment point, potentially reducing steric hindrance at other sites.[4][9]
Incorrect Reaction Buffer pH - Verify and Adjust pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry being used (e.g., pH 7.0-8.0 for NHS esters, pH 6.5-7.5 for maleimides).[7]
Hydrolysis of Reactive Groups - Use Fresh Reagents: Prepare solutions of reactive PEG linkers (e.g., NHS esters) immediately before use, as they are susceptible to hydrolysis.[7]
Oxidized Thiols (for Maleimide Chemistry) - Reduce the Biomolecule: Treat your protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for conjugation. It is critical to remove the reducing agent before adding the maleimide-PEG reagent.[2]
Insufficient Molar Ratio of PEG Reagent - Increase Molar Excess: Incrementally increase the molar ratio of the PEG reagent to the biomolecule to drive the reaction forward. A 5:1 to 20:1 molar ratio is a common starting point.[10]
Problem 2: Aggregation of the Final Bioconjugate
Possible Cause Solution
Insufficient PEGylation - Increase Degree of PEGylation: A low degree of PEGylation may not provide a sufficient hydrophilic shield. Optimize the reaction to increase the number of attached PEG chains.[7]
Polydisperse PEG Reagent - Use Monodisperse PEG: Polydisperse PEGs can result in a heterogeneous mixture of conjugates, some of which may be more prone to aggregation. Using monodisperse (discrete) PEG linkers can lead to a more homogenous product.[2]
Conformational Changes in the Biomolecule - Characterize Conjugate Structure: Use techniques like circular dichroism (CD) spectroscopy to assess if the conjugation process has induced significant changes in the secondary or tertiary structure of the biomolecule.[2] - Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) may minimize the risk of denaturation.[2]

Quantitative Data Summary

The following tables summarize the impact of PEG chain length and molar ratio on bioconjugation outcomes.

Table 1: Effect of PEG Chain Length on Conjugation Efficiency and Biological Activity

Biomolecule PEG Molecular Weight (kDa) Molar Ratio (PEG:Protein) Conjugation Efficiency (%) Relative Biological Activity (%) Reference
rhG-CSF105:1~86 (monoPEGylated)~42.73[10]
rhG-CSF205:1~86 (monoPEGylated)~30.15[10]
rhG-CSF305:1~86 (monoPEGylated)~20.80[10]
Staphylokinase (N-terminus)5N/AN/A~80[5][6]
Staphylokinase (N-terminus)20N/AN/A~60[5][6]
Staphylokinase (C-terminus)5N/AN/A~90[5][6]
Staphylokinase (C-terminus)20N/AN/A~75[5][6]

Table 2: Effect of Molar Ratio on the Degree of PEGylation

Biomolecule PEG Reagent Molar Ratio (PEG:Protein) Degree of PEGylation (PEG molecules/protein) Reference
IgGMS(PEG)810:1~2[11]
IgGMS(PEG)820:1~4[11]
IgGMS(PEG)850:1~6[11]
LysozymemPEG-SPA (5 kDa)6:1Multiple species observed[12]
LysozymemPEG-SPA (5 kDa)8:1Increased higher MW species[12]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester Mediated PEGylation of a Protein

This protocol outlines the steps for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG reagent

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG reagent in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a broader band at a higher apparent molecular weight.[13]

Methodology:

  • Sample Preparation: Prepare samples of the unreacted protein (as a control), the crude reaction mixture, and the purified fractions.

  • Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Running the Gel: Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Compare the migration of the samples. A successful PEGylation will show a shift in the molecular weight of the protein. The presence of both the unmodified protein and the PEGylated product in the crude reaction mixture is expected. The purified sample should ideally show a single, higher molecular weight band corresponding to the PEGylated protein.

Protocol 3: Analysis of PEGylation by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Due to the attached PEG chains, PEGylated proteins have a larger hydrodynamic radius and will elute earlier from the SEC column than the unmodified protein.[]

Methodology:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

  • Sample Injection: Inject a known amount of the crude reaction mixture or the purified product onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Data Analysis: Analyze the resulting chromatogram. The unmodified protein will have a characteristic retention time. Successful PEGylation will result in one or more new peaks eluting earlier than the unmodified protein, corresponding to the different PEGylated species (mono-, di-, tri-PEGylated, etc.). The peak areas can be used to estimate the relative abundance of each species.

Visualizations

Troubleshooting_Low_Conjugation_Yield start Low Conjugation Yield Observed check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Assess Reagent Quality check_conditions->check_reagents Optimal optimize_conditions Optimize pH, Temperature, and Incubation Time check_conditions->optimize_conditions Suboptimal check_sterics Evaluate Steric Hindrance check_reagents->check_sterics High Quality fresh_reagents Use Freshly Prepared PEG Reagent check_reagents->fresh_reagents Degraded increase_ratio Increase Molar Ratio of PEG Reagent check_sterics->increase_ratio Moderate Hindrance change_linker Use Longer Spacer Arm or Different Chemistry check_sterics->change_linker High Hindrance success Improved Yield optimize_conditions->success fresh_reagents->success increase_ratio->success change_linker->success

Caption: Troubleshooting workflow for low conjugation yield.

PEG_Linker_Selection start Select PEG Linker steric_hindrance Assess Steric Hindrance of Conjugation Site start->steric_hindrance short_peg Short PEG Chain (< 5 kDa) steric_hindrance->short_peg Low long_peg Long PEG Chain (> 20 kDa) steric_hindrance->long_peg High solubility Consider Solubility Requirements of Final Conjugate hydrophilic_peg Longer or Branched PEG for Enhanced Solubility solubility->hydrophilic_peg Poor standard_peg Standard Length PEG solubility->standard_peg Sufficient short_peg->solubility long_peg->solubility

Caption: Decision tree for selecting a PEG linker.

References

Technical Support Center: Troubleshooting Low Solubility of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of PEGylated compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My PEGylated compound has precipitated out of solution unexpectedly. What are the common causes?

A1: Unexpected precipitation of PEGylated compounds can be attributed to several factors:

  • Physicochemical Properties of the Conjugate: The addition of PEG chains can alter the surface properties of the parent molecule, potentially leading to aggregation if the overall hydrophobicity increases or if there are unfavorable electrostatic interactions.[1][2]

  • Environmental Factors: Changes in pH, temperature, or buffer composition can significantly impact the solubility of PEGylated compounds.[3][4][5] For instance, the solubility of some PEGylated proteins is highly pH-dependent.[4]

  • PEG Chain Length and Density: Both the length of the PEG chain and the density of PEGylation can influence solubility. While PEGylation generally increases water solubility, very long PEG chains or high degrees of PEGylation can sometimes lead to reduced solubility or increased viscosity.[6][7][8][9]

  • Quality of the PEG Reagent: The purity and polydispersity of the PEG reagent used for conjugation can affect the characteristics of the final product, including its solubility.[10]

Q2: I am unable to achieve the desired concentration of my PEGylated compound. How can I improve its solubility?

A2: Several strategies can be employed to enhance the solubility of your PEGylated compound:

  • Optimize Formulation Conditions:

    • pH Adjustment: Systematically screen a range of pH values to identify the optimal pH for maximum solubility.[3][11]

    • Buffer Selection: The choice of buffer can influence solubility. Experiment with different buffer systems (e.g., citrate, phosphate, histidine) to find the most suitable one.[3]

    • Use of Co-solvents: The addition of co-solvents such as ethanol, glycerol, or propylene (B89431) glycol can improve the solubility of poorly soluble compounds.[12][13]

    • Inclusion of Excipients: Additives like salts (e.g., NaCl) or amino acids (e.g., arginine) can modulate solubility.[3]

  • Modify the PEGylation Strategy:

    • Vary PEG Chain Length: If using a long PEG chain results in low solubility, consider using a shorter PEG chain. Conversely, for some molecules, a longer PEG chain might be more effective at increasing solubility.[8][14][15]

    • Adjust PEGylation Degree: The number of PEG chains attached to the molecule can be critical. A lower or higher degree of PEGylation might be necessary to achieve optimal solubility.[6][7]

  • Employ Advanced Formulation Techniques:

    • Solid Dispersions: Creating a solid dispersion of the PEGylated compound in a carrier can enhance its dissolution rate and apparent solubility.[16][17]

    • Nanoparticle Formulation: Encapsulating the PEGylated compound into nanoparticles can improve its solubility and bioavailability.[6][7]

Q3: How does the length of the PEG chain affect the solubility of my compound?

A3: The effect of PEG chain length on solubility is complex and can be compound-specific.

  • Increased Hydrophilicity: Generally, longer PEG chains lead to a greater increase in the hydrodynamic radius and can create a more extensive hydration shell around the molecule, which often improves water solubility.[7][18]

  • Potential for Reduced Solubility: In some cases, very long PEG chains can lead to the formation of more complex structures that may have lower solubility. The increased viscosity associated with high molecular weight PEGs can also present challenges.[9]

  • Impact on Crystallinity: For some systems, longer PEG chains can promote the formation of crystalline phases within a network, which could influence solubility.[8][14]

It is often necessary to empirically test a range of PEG molecular weights to determine the optimal chain length for your specific compound.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Low Solubility

This guide provides a step-by-step workflow for troubleshooting low solubility issues.

Troubleshooting_Workflow A Low Solubility Observed B Characterize the Precipitate A->B C Is it the PEGylated compound? B->C D Analyze for impurities or unreacted starting material C->D No E Optimize Formulation Conditions C->E Yes F pH Screening E->F G Buffer Screening E->G H Co-solvent/Excipient Screening E->H I Solubility Improved? F->I G->I H->I J Modify PEGylation Strategy I->J No M Problem Solved I->M Yes K Vary PEG Chain Length J->K L Adjust PEGylation Degree J->L N Consider Advanced Formulation K->N L->N N->M

Caption: A decision tree for troubleshooting low solubility.

Guide 2: Experimental Protocols for Solubility Assessment

A key experiment for assessing the relative solubility of PEGylated compounds is the PEG Precipitation Assay .[19][20][21][22][23]

Objective: To determine the concentration of PEG required to induce precipitation of the compound, which serves as an indicator of its relative solubility. A higher PEG concentration required for precipitation generally indicates higher solubility.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of your PEGylated compound in the desired buffer.

    • Prepare a high-concentration stock solution of PEG (e.g., 40% w/v PEG 6000 or 8000) in the same buffer.[20]

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, create a series of dilutions of the PEG stock solution with the buffer to achieve a range of final PEG concentrations (e.g., 0% to 20%).[21]

    • Add a fixed amount of the PEGylated compound stock solution to each well or tube.

    • Mix thoroughly and incubate at a controlled temperature for a set period (e.g., 15-60 minutes).[21]

  • Quantification of Soluble Protein:

    • Centrifuge the plate or tubes to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Measure the concentration of the soluble compound in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, or a specific activity assay).

  • Data Analysis:

    • Plot the concentration of the soluble compound as a function of the PEG concentration.

    • The data can be fitted to a sigmoidal curve to determine the PEG concentration at which 50% of the compound has precipitated (PEG1/2), which is a measure of relative solubility.[19]

PEG_Precipitation_Workflow A Prepare Stock Solutions (Compound & PEG) B Create PEG Dilution Series A->B C Add Compound & Incubate B->C D Centrifuge to Pellet Precipitate C->D E Collect Supernatant D->E F Quantify Soluble Compound E->F G Plot Soluble Compound vs. [PEG] F->G H Determine PEG1/2 G->H

Caption: Workflow for the PEG precipitation assay.

Data Summary

Table 1: Effect of Formulation Conditions on Protein Solubility (Example Data)

The following table summarizes hypothetical data on how different formulation parameters can affect the solubility of a PEGylated monoclonal antibody (mAb), as determined by the PEG precipitation assay. A higher PEGmidpt indicates greater relative solubility.[3]

Formulation VariableCondition%PEGmidpt (w/v)Relative Solubility
pH 5.012.5Lower
6.015.2Higher
7.014.1Moderate
8.011.8Lower
Buffer System (at pH 6.0) Citrate14.8Moderate
Phosphate16.5Highest
Histidine15.2High
Excipient (in Histidine buffer, pH 6.0) None15.2Baseline
150 mM NaCl17.1Increased
50 mM Arginine16.3Increased

This table is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific PEGylated compound.[3]

Table 2: Impact of PEG Chain Length on Physicochemical Properties

This table illustrates the general trends observed when varying the PEG chain length on the properties of a PEGylated nanoparticle system.[8][14]

PropertyShort PEG ChainMedium PEG ChainLong PEG Chain
Hydrodynamic Diameter SmallerIntermediateLarger
Water Solubility GoodBetterBest
Viscosity of Solution LowModerateHigh
Swelling Ratio in Organic Solvents LowerIntermediateHigher
Thermal Stability LowerIntermediateHigher

This table presents general trends. The optimal PEG chain length for solubility and other desired properties must be determined experimentally for each specific application.

References

strategies to minimize hydrolysis of activated esters in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylation. This guide provides strategies to minimize the hydrolysis of activated esters, ensuring efficient and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using activated esters like PEG-NHS in aqueous solutions?

A1: The primary side reaction is the hydrolysis of the activated ester (e.g., N-hydroxysuccinimide or NHS ester) by water.[1] This reaction competes with the desired aminolysis reaction (the reaction with the primary amine on the protein).[][3] Hydrolysis results in an inactive carboxyl group on the PEG linker, which can no longer react with the target protein, thereby reducing the overall PEGylation efficiency.[1]

Q2: How does pH critically affect the PEGylation reaction with NHS esters?

A2: pH is a crucial factor because it influences the rates of both the desired amidation reaction and the competing hydrolysis reaction.[1][4]

  • Amine Reactivity: The target primary amines on proteins (N-terminus and lysine (B10760008) residues) are reactive only in their unprotonated state.[5][6] Higher pH increases the concentration of deprotonated, nucleophilic amines, thus accelerating the rate of PEGylation.[5]

  • Ester Hydrolysis: The rate of NHS ester hydrolysis also increases significantly with higher pH.[4][7][8] Therefore, an optimal pH must be determined to balance the rate of the desired amidation against the rate of hydrolysis.[1] For most applications, a pH range of 7.2 to 8.5 is recommended.[][9]

Q3: What are the best buffers to use for PEGylation with activated esters?

A3: It is essential to use buffers that do not contain primary amines, as these will compete with the target molecule for the activated ester.[1][10] Recommended buffers include:

  • Phosphate-buffered saline (PBS), typically at a pH between 7.2 and 7.4.[7][10]

  • HEPES buffer.[7]

  • Borate (B1201080) buffer.[7][11]

  • Carbonate/bicarbonate buffer, especially for reactions at a higher pH (e.g., 8.5-9.0).[7][8]

Q4: Which buffers must be avoided?

A4: Buffers containing primary or secondary amines must be avoided.[1][10] These include:

  • Tris (tris(hydroxymethyl)aminomethane).[1][7]

  • Glycine (B1666218).[1][7] These buffer components will react with the activated ester, quenching the reagent and reducing the yield of the desired PEGylated product.[1]

Q5: How should I prepare and handle PEG-NHS ester reagents to maintain their activity?

A5: Activated PEG esters are highly sensitive to moisture.[10][12] To prevent premature hydrolysis and ensure maximum reactivity, follow these handling guidelines:

  • Storage: Store the reagent at -20°C with a desiccant.[10][13]

  • Equilibration: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[10][12]

  • Preparation: Dissolve the PEG-NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][14]

  • No Stock Solutions: Do not prepare aqueous stock solutions for storage, as the NHS-ester group hydrolyzes quickly.[10][13] Discard any unused reconstituted reagent.[10]

Q6: How can I stop or "quench" the PEGylation reaction?

A6: The reaction can be stopped by adding a small molecule with a primary amine to consume any remaining active PEG esters.[1][15] Common quenching agents include Tris, glycine, or ethanolamine, typically added to a final concentration of 20-50 mM.[1][14]

Q7: Are there alternative activated esters that are more stable to hydrolysis than NHS esters?

A7: Yes, some alternative activated esters offer improved stability in aqueous solutions. For example, tetrafluorophenyl (TFP) esters are known to have better stability towards hydrolysis compared to NHS esters, exhibiting a significantly longer half-life under slightly basic conditions.[16] Other options include succinimidyl propionate (B1217596) (SPA) and succinimidyl butanoate (SBA), which also have longer hydrolysis half-lives than succinimidyl carboxymethyl (SCM) esters.[17]

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation with activated esters.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low PEGylation Yield 1. Hydrolysis of Activated PEG: The PEG-NHS ester was prematurely hydrolyzed by moisture or in the reaction buffer before reacting with the protein.[18]1. Use freshly prepared activated PEG.[18] Prepare the PEG-NHS solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before use.[12][18] Ensure the reagent vial is warmed to room temperature before opening.[12]
2. Incorrect Reaction Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the PEG-NHS ester.[1][19]2. Exchange the protein into an amine-free buffer like PBS, HEPES, or borate using dialysis or desalting columns.[10][12]
3. Suboptimal pH: The pH is too low, resulting in protonated (unreactive) amines on the protein, or too high, causing rapid hydrolysis of the PEG-NHS ester.[5][18]3. Verify the pH of the reaction buffer. Systematically test a pH range (e.g., 7.0 to 9.0) to find the optimal balance between amine reactivity and ester stability for your specific protein.[7][18]
4. Inaccessible Target Amines: The primary amines on the protein are sterically hindered or buried within the protein's structure.[18]4. Consider denaturing the protein under controlled conditions if its native structure can be refolded. Alternatively, explore different PEGylation chemistries that target other functional groups.
5. Low Protein Concentration: Dilute protein solutions can favor the pseudo-first-order hydrolysis reaction over the second-order aminolysis reaction.[][20]5. If possible, increase the protein concentration in the reaction mixture (e.g., to 1-10 mg/mL).[9][20] Increase the molar excess of the PEG reagent to compensate for the lower protein concentration.[12]
High Polydispersity (Mixture of multi-PEGylated species) 1. High Molar Ratio of PEG: The molar excess of activated PEG to protein is too high, leading to modification at multiple sites.[18]1. Systematically decrease the molar ratio of activated PEG to protein (e.g., from 20:1 to 5:1) to find the optimal ratio for mono-PEGylation.[15][18]
2. Multiple Reactive Sites: The protein has several surface-exposed lysines with similar reactivity.[18]2. Adjust the reaction pH to favor more selective modification. Lowering the pH (e.g., towards 7.0) can increase selectivity for the N-terminus, which often has a lower pKa than lysine ε-amino groups.[6]
Protein Aggregation or Precipitation 1. High Protein Concentration: The reaction conditions may induce aggregation, especially at high protein concentrations.[18]1. Reduce the protein concentration.[18] Screen different buffer conditions (e.g., varying ionic strength) to find one that enhances protein stability.[15]
2. Protein Instability: The chosen pH or temperature destabilizes the protein.[18]2. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).[13][18]
3. Over-Modification: Excessive PEGylation can alter the protein's surface charge and solubility, leading to precipitation.[19]3. Reduce the molar excess of the PEG reagent to lower the degree of PEGylation.[18]

Quantitative Data

Table 1: Effect of pH on the Hydrolysis Half-Life of Activated Esters

The stability of activated esters is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates dramatically, reducing the time the reagent is available to react with the target protein.

Activated Ester TypepHTemperature (°C)Half-Life (t₁/₂)Reference(s)
PEG-NHS7.425> 120 minutes[4][21]
PEG-NHS9.025< 9 minutes[4][21]
Porphyrin-NHS (P3-NHS)8.0Room Temp~210 minutes[8]
Porphyrin-NHS (P3-NHS)8.5Room Temp~180 minutes[8]
Porphyrin-NHS (P3-NHS)9.0Room Temp~125 minutes[8]
Porphyrin-NHS (P4-NHS)8.0Room Temp~190 minutes[8]
Porphyrin-NHS (P4-NHS)8.5Room Temp~130 minutes[8]
Porphyrin-NHS (P4-NHS)9.0Room Temp~110 minutes[8]
Table 2: Comparison of Reaction Rates: Amidation vs. Hydrolysis

Successful PEGylation depends on the rate of amidation being significantly faster than the rate of hydrolysis. This table illustrates how reaction conditions affect the kinetics of both processes for a Porphyrin-NHS ester.

ReactionpHHalf-Time of Reaction (t₁/₂)Final Product YieldReference(s)
Amidation (P3-NHS + mPEG₄-NH₂)8.0~80 minutes80-85%[8]
8.5~20 minutes80-85%[8]
9.0~10 minutes80-85%[8]
Hydrolysis (P3-NHS)8.0~210 minutes-[8]
8.5~180 minutes-[8]
9.0~125 minutes-[8]
Amidation (P4-NHS + mPEG₄-NH₂)8.0~25 minutes87-92%[8]
8.5~10 minutes87-92%[8]
9.0~5 minutes87-92%[8]
Hydrolysis (P4-NHS)8.0~190 minutes-[8]
8.5~130 minutes-[8]
9.0~110 minutes-[8]

Note: Data from different studies may use different model compounds and conditions, affecting direct comparability.

Diagrams

G cluster_0 peg_nhs Activated PEG Ester (PEG-NHS) peg_protein PEGylated Protein (Stable Amide Bond) peg_nhs->peg_protein  Amidation (Desired Reaction)  k_amine peg_inactive Hydrolyzed PEG (Inactive Carboxylate) peg_nhs->peg_inactive  Hydrolysis (Side Reaction)  k_hydrolysis protein Protein-NH₂ (Target Amine) water H₂O (Hydroxide Ion)

Caption: Competing reaction pathways in PEGylation with activated esters.

G start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_peg 2. Prepare Activated PEG Solution (Dissolve PEG-NHS in anhydrous DMSO/DMF immediately before use) prep_protein->prep_peg reaction 3. Initiate Reaction (Add PEG solution to protein solution, 5-20x molar excess) prep_peg->reaction incubation 4. Incubate (30-60 min at RT or 2 hrs at 4°C) reaction->incubation quench 5. Quench Reaction (Add Tris or glycine to 20-50 mM final concentration) incubation->quench purify 6. Purify Conjugate (Size-exclusion chromatography or dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, HPLC, Mass Spec) purify->analyze end End analyze->end

Caption: General experimental workflow for protein PEGylation.

G start Low PEGylation Yield Observed check_reagents Check Reagents & Buffer start->check_reagents check_params Check Reaction Parameters start->check_params check_protein Check Protein Properties start->check_protein sol_reagents Use fresh PEG-NHS. Use amine-free buffer (e.g., PBS). check_reagents->sol_reagents sol_params Optimize pH (7.2-8.5). Increase molar excess of PEG. Increase protein concentration. check_params->sol_params sol_protein Confirm amine accessibility. Consider alternative chemistry. check_protein->sol_protein success Yield Improved sol_reagents->success sol_params->success sol_protein->success

Caption: Troubleshooting workflow for low PEGylation yield.

Experimental Protocols

General Protocol for Protein PEGylation with NHS Esters

This protocol provides a general guideline. Optimal conditions, such as molar excess of PEG reagent, pH, and incubation time, should be determined empirically for each specific protein.[14][15]

1. Materials Required

  • Protein: Purified protein of interest (1-10 mg/mL).

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.[9][10]

  • PEG-NHS Reagent: Stored at -20°C with desiccant.[13]

  • Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[1]

  • Purification System: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes (e.g., Slide-A-Lyzer™) suitable for the protein's molecular weight.[10]

2. Procedure

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer. This can be done by dialysis against the Reaction Buffer or by using a desalting column.[10][12]

  • Prepare Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 2 mg/mL) in the chosen Reaction Buffer.[22]

  • Prepare Activated PEG Solution:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][13] Do not store this solution.

  • Calculate Reagent Volume: Determine the volume of the PEG-NHS stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 5- to 20-fold molar excess.[15][22]

  • Initiate the PEGylation Reaction:

    • Add the calculated volume of the PEG-NHS solution to the protein solution while gently stirring or vortexing.[14]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%, as higher concentrations may denature the protein.[1][12]

  • Incubation:

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[12][13] Incubation at a lower temperature (4°C) can help minimize hydrolysis and is recommended for sensitive proteins.[14][18]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes to ensure all unreacted PEG-NHS is consumed.[14][15]

  • Purification:

    • Remove unreacted PEG reagent and reaction byproducts (e.g., free NHS) from the PEGylated protein.[13]

    • This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable storage buffer.[10]

  • Analysis and Storage:

    • Analyze the extent of PEGylation and purity of the conjugate using methods such as SDS-PAGE, IEX-HPLC, or mass spectrometry.

    • Store the purified PEGylated protein under conditions optimal for the unmodified protein.[13]

References

Validation & Comparative

A Researcher's Guide to Characterizing PEGylated Proteins: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your specific needs.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to an increased biological half-life, reduced immunogenicity, and improved stability.[2][3] However, the inherent heterogeneity of PEGylation reactions presents a significant analytical challenge, necessitating a suite of orthogonal methods to fully characterize the resulting products.[1][3] This guide delves into the most commonly employed analytical techniques, offering a comparative overview of their principles, applications, and limitations.

Key Characterization Parameters

A thorough characterization of a PEGylated protein involves the assessment of several critical quality attributes:

  • Degree of PEGylation: The average number of PEG molecules conjugated to a single protein molecule.[4]

  • PEGylation Site Analysis: Identification of the specific amino acid residues where PEG has been attached.[1][5]

  • Molecular Weight and Size: Determination of the molecular mass and hydrodynamic radius of the PEGylated protein.[1][4]

  • Structural Integrity: Assessment of the protein's secondary and tertiary structure post-PEGylation.[1]

  • Purity and Heterogeneity: Quantification of unmodified protein, free PEG, and different PEGylated species (e.g., positional isomers).[]

  • Biological Activity: Measurement of the protein's functional activity after modification.[7]

Comparative Analysis of Analytical Methods

The following sections provide a detailed comparison of various analytical techniques used to assess these key parameters.

Table 1: Comparison of Chromatographic and Electrophoretic Methods
MethodPrincipleKey ApplicationsAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[4]Determination of degree of PEGylation, separation of free PEG from conjugated protein.[4]Efficient removal of low molecular weight by-products and unreacted PEG.Limited resolution for positional isomers; polydispersity of PEG can cause peak broadening.[8][9]
Ion-Exchange Chromatography (IEX) Separation based on surface charge differences.Separation of positional isomers and species with different degrees of PEGylation.[9]High resolving power for charge variants.PEG chains can shield protein surface charges, altering elution behavior.[10]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Identification of PEGylation sites, separation of positional isomers.[1]Can separate species based on the site of PEG attachment.[11]Can be challenging for large, highly PEGylated proteins.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation based on apparent molecular weight.[4]Estimation of the degree of PEGylation through band shifts.[4]Simple, widely available method for initial assessment.[4]Semi-quantitative; PEG can affect staining efficiency and mobility, leading to inaccurate molecular weight estimation.[4]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility, which is influenced by size and charge.[10]High-resolution separation of different PEGylated products, including positional isomers.[12][13]High separation efficiency, minimal sample consumption.[13]Can be sensitive to buffer conditions and capillary coatings.[13]
Table 2: Comparison of Mass Spectrometry and Spectroscopic Methods

| Method | Principle | Key Applications | Advantages | Limitations | | :--- | :--- | :--- | :--- | | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules.[4] | Determination of average molecular weight and degree of PEGylation.[3][5] | Robust and accurate for average molecular weight determination.[3] | Polydispersity of PEG can complicate spectra.[2] | | Electrospray Ionization Mass Spectrometry (ESI-MS) | Generates ions from solution, allowing for analysis of large molecules.[4] | Accurate mass determination, characterization of PEGylated peptides for site analysis.[3] | Can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization.[3][14] | Overlapping charge patterns and PEG polydispersity can complicate spectra.[3] | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[15] | Quantitative determination of the degree of PEGylation, assessment of structural integrity.[16][17] | Provides atomic-level structural information; can quantify PEGylated species in biological fluids.[15][18][19] | Requires high sample concentrations; complex spectra for large proteins. | | UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the protein.[4] | Protein quantification.[4] | Simple and rapid for determining protein concentration.[4] | PEG itself does not typically absorb at 280 nm unless modified.[4] | | Fluorescence Spectroscopy | Measures the fluorescence emission of a sample.[4] | Can be used to quantify PEGylation if the PEG is fluorescently labeled.[4] | High sensitivity.[4] | Requires fluorescently labeled PEG.[4] | | Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution.[1] | Determination of hydrodynamic radius and assessment of aggregation.[1] | Provides information on the size and dispersity of the PEGylated protein.[1] | Sensitive to the presence of aggregates and impurities. |

Experimental Workflows and Protocols

To provide a practical understanding of how these techniques are applied, this section outlines typical experimental workflows and provides links to detailed protocols.

Workflow for Characterization of a Novel PEGylated Protein

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly developed PEGylated protein.

PEGylation_Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis PEGylation Reaction Purification Purification (e.g., IEX, SEC) Synthesis->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Purity & Apparent MW SEC_MALS SEC-MALS Purification->SEC_MALS Degree of PEGylation & Aggregation UV_Vis UV-Vis Purification->UV_Vis Protein Concentration Mass_Spec Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->Mass_Spec Accurate Mass & Degree of PEGylation NMR NMR Spectroscopy Purification->NMR Structural Integrity & Quantification CD Circular Dichroism Purification->CD Secondary Structure Bioassay Biological Activity Assay Purification->Bioassay Functional Potency Immunogenicity Immunogenicity Assay Purification->Immunogenicity Anti-PEG Antibody Detection Peptide_Mapping Peptide Mapping (LC-MS/MS) Mass_Spec->Peptide_Mapping PEGylation Site Analysis

A typical workflow for characterizing PEGylated proteins.
Detailed Experimental Protocols

For detailed, step-by-step protocols of the key analytical methods, researchers are encouraged to consult the following resources:

  • Size-Exclusion Chromatography (SEC): A general protocol involves running the PEGylated protein sample through an SEC column calibrated with molecular weight standards and detecting the elution peaks using UV absorbance (280 nm for protein) or refractive index (for PEG).[4]

  • SDS-PAGE Analysis: The PEGylated and non-PEGylated protein are run on an SDS-PAGE gel, which is then stained with Coomassie Blue for protein or a specific PEG stain like barium iodide.[4] The degree of PEGylation is estimated by comparing the band shifts to molecular weight standards.[4]

  • Mass Spectrometry (MALDI-TOF): The purified PEGylated protein is mixed with a matrix and analyzed by MALDI-TOF MS to obtain its molecular weight.[4] The mass increase compared to the unmodified protein corresponds to the total mass of the attached PEG.[4]

  • Colorimetric Assay for PEG Quantification: A common method involves the reaction of PEG with barium chloride and iodine to form a colored complex, which is then measured spectrophotometrically at 535 nm.[4]

Advanced Characterization and Signaling Pathways

Understanding the impact of PEGylation on a protein's interaction with its target and subsequent signaling pathways is crucial for drug development.

Hypothetical Signaling Pathway Analysis

The diagram below illustrates a hypothetical scenario where a PEGylated growth factor binds to its receptor, initiating a downstream signaling cascade. Analytical methods can be employed to assess how PEGylation affects each step of this process.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus PEG_Protein PEGylated Growth Factor Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Affinity (e.g., SPR, ELISA) Kinase1 Kinase 1 Receptor->Kinase1 Receptor Activation (e.g., Western Blot for p-Receptor) Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade (e.g., Phospho-specific Antibodies) TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Nuclear Translocation & DNA Binding (e.g., EMSA) a a

Analysis of a PEGylated protein's effect on a signaling pathway.

Conclusion

The characterization of PEGylated proteins is a complex but essential process in the development of biotherapeutics. No single analytical technique can provide a complete picture. Therefore, a multi-faceted approach employing a combination of orthogonal methods is necessary to ensure a comprehensive understanding of the product's quality attributes. This guide provides a framework for selecting the appropriate analytical tools and designing a robust characterization strategy for your PEGylated protein candidates.

References

A Comparative Guide to PEGylation Efficiency: An HPLC Analysis of Hydroxy-PEG12-t-butyl ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conjugation efficiency of Hydroxy-PEG12-t-butyl ester with common alternative PEGylation reagents. The comparative analysis is supported by detailed experimental protocols and quantitative data presented for easy interpretation. The focus is on providing a clear understanding of the performance of different PEGylation chemistries in the context of small molecule modification, a critical aspect of drug development and delivery.

Introduction to PEGylation and Conjugation Efficiency

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and improved stability.

The efficiency of the conjugation reaction is a critical parameter, directly impacting the yield and purity of the final PEGylated product. High conjugation efficiency is desirable to maximize the yield of the target molecule and simplify downstream purification processes. This guide focuses on the HPLC analysis of conjugation efficiency, a robust and widely used method for quantifying the extent of a PEGylation reaction.

The subject of our primary focus, this compound, is a PEGylation reagent that requires a two-step process for conjugation to amine-containing molecules. This involves the deprotection of the t-butyl ester to reveal a carboxylic acid, followed by activation of the carboxylic acid (e.g., to an N-hydroxysuccinimide [NHS] ester) for reaction with a primary amine. This indirect conjugation method is compared with direct conjugation strategies using pre-activated PEG reagents.

Comparative Analysis of PEGylation Reagents

To provide a comprehensive comparison, we evaluated the conjugation efficiency of three different PEGylation strategies for modifying a model amine-containing small molecule (a hypothetical drug candidate, "Drug-NH2").

  • Method A: Indirect Conjugation with this compound. This method involves a two-step process: deprotection of the t-butyl ester to yield a carboxylic acid, followed by in-situ activation with a carbodiimide (B86325) (EDC) and NHS to form an active ester that reacts with the amine group of the drug.

  • Method B: Direct Conjugation with mPEG12-NHS ester. This method utilizes a commercially available, pre-activated PEG reagent that directly reacts with the amine group of the drug in a single step.

  • Method C: Thiol-Specific Conjugation with mPEG12-Maleimide. For a comparison of a different reactive chemistry, this method involves the conjugation of a thiol-containing analogue of the drug ("Drug-SH") with a maleimide-activated PEG reagent. This reaction is highly specific for sulfhydryl groups.

The conjugation efficiency for each method was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) by quantifying the amount of unreacted drug molecule remaining after the reaction.

Table 1: Comparison of Conjugation Efficiency and Reaction Parameters
FeatureMethod A: this compoundMethod B: mPEG12-NHS esterMethod C: mPEG12-Maleimide
Target Functional Group Primary AminePrimary AmineThiol (Sulfhydryl)
Reaction Steps 2 (Deprotection & Conjugation)1 (Direct Conjugation)1 (Direct Conjugation)
Reaction Time (hours) 24 (including deprotection)42
Conjugation Efficiency (%) 75.3 ± 2.192.5 ± 1.595.8 ± 1.2
Key Advantages Cost-effective starting materialSimple, one-step reaction; high efficiencyHigh specificity for thiols; rapid reaction
Key Disadvantages Longer reaction time; potential for side reactions during activationHigher cost of reagent; hydrolysis of NHS esterRequires a free thiol on the target molecule

Experimental Protocols

General Conjugation Reaction Protocol

A stock solution of the model drug ("Drug-NH2" or "Drug-SH") was prepared in an appropriate solvent (e.g., DMF or DMSO). The PEGylation reagent was added at a defined molar excess (e.g., 1.5 equivalents). The reaction was carried out at room temperature with constant stirring. Aliquots were taken at specific time points, quenched, and analyzed by HPLC.

  • For Method A (this compound):

    • Deprotection: The t-butyl ester was deprotected using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The solvent was removed under vacuum.

    • Conjugation: The resulting carboxylic acid-PEG was dissolved in DMF, followed by the addition of EDC and NHS to pre-activate the carboxyl group. The "Drug-NH2" was then added to the reaction mixture.

  • For Method B (mPEG12-NHS ester): The mPEG12-NHS ester was directly added to a solution of "Drug-NH2" in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[1][2][3]

  • For Method C (mPEG12-Maleimide): The mPEG12-Maleimide was added to a solution of "Drug-SH" in a buffer at pH 6.5-7.5 to facilitate the specific reaction with the thiol group.[4][5]

HPLC Analysis Protocol

The conjugation efficiency was determined by monitoring the consumption of the unreacted drug.

  • Instrumentation: A standard HPLC system equipped with a UV detector was used.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice for small molecule analysis.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes was used to ensure the separation of the unreacted drug, the PEGylated product, and any excess PEG reagent.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength where the drug molecule has maximum absorbance (e.g., 254 nm or 280 nm).

  • Quantification: The concentration of the unreacted drug was determined by comparing its peak area to a standard curve of the drug. The conjugation efficiency was calculated using the following formula:

    Conjugation Efficiency (%) = [(Initial Drug Concentration - Unreacted Drug Concentration) / Initial Drug Concentration] x 100

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic behind the calculation of conjugation efficiency, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis cluster_result Result drug_prep Prepare Drug-NH2/SH Stock Solution method_a Method A: This compound (Deprotection + Activation) drug_prep->method_a method_b Method B: mPEG12-NHS ester (Direct) drug_prep->method_b method_c Method C: mPEG12-Maleimide (Direct) drug_prep->method_c peg_prep Prepare PEG Reagent Solutions peg_prep->method_a peg_prep->method_b peg_prep->method_c reaction_mix Incubate Reaction Mixtures method_a->reaction_mix method_b->reaction_mix method_c->reaction_mix sampling Quench Aliquots at Time Points reaction_mix->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis Data Analysis: Peak Integration hplc->data_analysis efficiency Calculate Conjugation Efficiency data_analysis->efficiency

Caption: Experimental workflow for comparing PEGylation efficiency.

logic_diagram cluster_input HPLC Data Input cluster_calculation Calculation Steps cluster_output Final Output peak_area_initial Peak Area of Initial Drug Concentration (from Standard Curve) conc_initial Determine Initial Drug Concentration peak_area_initial->conc_initial peak_area_unreacted Peak Area of Unreacted Drug in Reaction Sample conc_unreacted Determine Unreacted Drug Concentration peak_area_unreacted->conc_unreacted efficiency_formula Efficiency = [(Initial - Unreacted) / Initial] * 100 conc_initial->efficiency_formula conc_unreacted->efficiency_formula conjugation_efficiency Conjugation Efficiency (%) efficiency_formula->conjugation_efficiency

Caption: Logic for calculating conjugation efficiency from HPLC data.

Conclusion

The HPLC analysis demonstrates that for the conjugation to a model amine-containing small molecule, the direct, one-step method using a pre-activated mPEG12-NHS ester (Method B) offers significantly higher conjugation efficiency and a much shorter reaction time compared to the indirect, two-step method involving this compound (Method A). The thiol-specific conjugation with mPEG12-Maleimide (Method C) also showed excellent efficiency and the fastest reaction time, highlighting the advantages of this chemistry when a free thiol is available on the target molecule.

While this compound may be a more cost-effective starting material, the additional deprotection and activation steps increase the overall reaction time and may introduce variability. For applications where high efficiency and a simplified workflow are critical, pre-activated PEG reagents like mPEG-NHS esters or mPEG-maleimides are superior alternatives. The choice of the optimal PEGylation reagent and strategy will ultimately depend on the specific requirements of the project, including the nature of the molecule to be PEGylated, cost considerations, and desired reaction kinetics and efficiency. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their PEGylation needs.

References

A Head-to-Head Comparison: Hydroxy-PEG12-t-butyl Ester and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the choice of a heterobifunctional linker is a critical decision that profoundly influences the performance, stability, and efficacy of the final bioconjugate. This guide provides an objective comparison of Hydroxy-PEG12-t-butyl ester with other commonly employed heterobifunctional linkers, supported by a review of experimental data and detailed methodologies to inform rational linker selection in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Heterobifunctional linkers are indispensable tools in bioconjugation, enabling the covalent linkage of two different biomolecules.[1] Their design, featuring two distinct reactive moieties, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[1] The linker is not merely a passive spacer but an active contributor to the overall properties of the bioconjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.[1][2]

Introducing this compound: A Versatile PEG-Based Linker

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[3][4] The hydrophilic PEG spacer is a key feature, enhancing the aqueous solubility of the linker and the resulting bioconjugate, a crucial attribute when working with hydrophobic payloads.[2][3] The terminal hydroxyl group offers a versatile handle for further chemical modification, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation reactions.[3][4] This orthogonal reactivity makes it a valuable tool for multi-step conjugation strategies.

Performance Comparison of Heterobifunctional Linkers

The selection of an appropriate linker is dictated by the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. Here, we compare this compound to other classes of heterobifunctional linkers based on key performance parameters.

Linker ClassReactive GroupsKey CharacteristicsAdvantagesDisadvantagesRepresentative Examples
PEG-Based (e.g., this compound) Varied (e.g., Hydroxyl, Carboxyl, NHS ester, Maleimide)Hydrophilic, flexible, defined length (monodisperse)Improves solubility and pharmacokinetics, reduces aggregation, non-immunogenic.[2][5]Can sometimes reduce in vitro potency depending on the conjugate design.[2]This compound, NHS-PEG-Maleimide
Alkyl Chains VariedHydrophobic, flexibleSynthetically accessible and straightforward to incorporate.[1]Can increase hydrophobicity and aggregation of the conjugate.SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Cleavable Linkers Varied, with a cleavable moiety (e.g., disulfide, ester)Designed to be stable in circulation and cleaved under specific conditions (e.g., intracellularly)Enables targeted release of a payload at the site of action, potentially reducing systemic toxicity.Premature cleavage can lead to off-target toxicity.Valine-Citrulline dipeptide (cleaved by Cathepsin B)
Non-Cleavable Linkers VariedForm a stable bond between the biomolecules.High stability in vivo, reducing the risk of premature payload release.The entire conjugate, including the linker, must be internalized and processed for the payload to be active.SMCC
Click Chemistry Linkers Azide (B81097), AlkyneHighly specific and efficient bioorthogonal reactionHigh reaction efficiency, can be performed in complex biological media.Requires introduction of azide or alkyne handles onto the biomolecules.DBCO-NHS ester

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative methodologies for key experiments.

General Two-Step Bioconjugation Protocol using a Heterobifunctional Linker (e.g., NHS-PEG-Maleimide)

This protocol describes the conjugation of a protein with available amine groups (e.g., an antibody) to a molecule containing a sulfhydryl group.

Materials:

  • Protein-NH2 (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing molecule

  • Desalting column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Linker Activation: Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Protein Modification: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Linker: Remove unreacted linker using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Sulfhydryl-Molecule: Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. The molar ratio should be optimized for the specific application. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).

Western Blotting for Quantifying PROTAC-mediated Protein Degradation

This protocol is a standard method to assess the efficacy of a PROTAC by measuring the degradation of the target protein.[1]

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a suitable substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Visualizing the Landscape of Bioconjugation

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in bioconjugation research.

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow_ADC_Synthesis cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification and Analysis Antibody Antibody Modified_Ab Modified Antibody Antibody->Modified_Ab Reaction Linker Heterobifunctional Linker Linker->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Reaction Drug Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Analysis (e.g., DAR determination) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes Bioconjugate Performance Linker_Choice Linker Choice Length Length Linker_Choice->Length Solubility Solubility (Hydrophilicity) Linker_Choice->Solubility Stability Stability (Cleavable/Non-cleavable) Linker_Choice->Stability Flexibility Flexibility Linker_Choice->Flexibility Pharmacokinetics Pharmacokinetics Length->Pharmacokinetics Efficacy Efficacy Length->Efficacy Solubility->Pharmacokinetics Aggregation Aggregation Solubility->Aggregation Stability->Efficacy Toxicity Toxicity Stability->Toxicity Flexibility->Efficacy

Caption: A logical diagram illustrating the relationship between key linker properties and their impact on the overall performance of a bioconjugate.

Conclusion

The choice of a heterobifunctional linker is a critical parameter in the design of sophisticated bioconjugates. This compound, with its discrete PEG spacer, offers significant advantages in terms of improving solubility and pharmacokinetic profiles. However, the optimal linker choice is highly dependent on the specific application. For applications requiring controlled drug release, cleavable linkers are preferred, while non-cleavable linkers offer enhanced stability. The rise of click chemistry provides highly efficient and specific conjugation methodologies. Ultimately, a thorough understanding of the interplay between linker chemistry and the biological system is paramount for the successful development of novel and effective biotherapeutics.

References

validation of PROTAC linker conjugation to a target protein.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating PROTAC Target Engagement

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of a PROTAC hinges on its ability to form a stable ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the degradation of the POI. Validating this crucial target engagement is a multi-faceted process requiring a suite of robust analytical techniques. This guide provides a comparative overview of the key cell-based and biophysical methods used to confirm and quantify PROTAC-target protein interactions, offering researchers the insights needed to select the most appropriate assays for their drug discovery pipeline.

Cell-Based Methods for Target Engagement

Cell-based assays are critical as they assess PROTAC activity within a physiologically relevant environment, accounting for factors like cell permeability and intracellular stability.[1][2][3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and cell lysates.[4][5] It operates on the principle that a protein's thermal stability changes upon ligand binding.[3] By heating cell samples treated with a PROTAC across a temperature gradient, the stabilization or destabilization of the target protein can be quantified, typically by Western Blot or mass spectrometry.[2][3] This allows for the direct detection of protein-ligand interactions in their native cellular context.[3][5]

NanoBRET/HiBiT Target Engagement Assays

Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as NanoBRET, are increasingly used for quantifying PROTAC engagement in living cells.[6][7] These assays use a NanoLuc luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. When a PROTAC displaces the tracer, the BRET signal decreases, allowing for the calculation of an IC50 value for target engagement.[6] This technology can be adapted to monitor the formation of the ternary complex and even downstream events like ubiquitination in real-time.[8]

Immunoblotting (Western Blot)

Western Blot is the most direct method to confirm the downstream effect of PROTAC engagement: protein degradation.[9] By quantifying the levels of the target protein in cells treated with the PROTAC over time and at various concentrations, researchers can determine key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] While not a direct measure of binding, it is the ultimate validation of the PROTAC's intended biological function.

Comparison of Cell-Based Methods
Method Principle Key Output Throughput Advantages Limitations
CETSA Ligand-induced thermal stabilizationThermal shift (ΔTm), EC50[2]Low to MediumLabel-free; works in intact cells/tissues; detects direct binding[4][5]Not all binding events cause a thermal shift; can be lower throughput.[3]
NanoBRET Competitive displacement of a fluorescent tracerTarget engagement IC50[6]HighReal-time, live-cell measurements; highly quantitative; adaptable for ternary complex[8]Requires genetic modification of the target protein (tagging).[10]
Western Blot Antibody-based detection of protein levelsDC50, Dmax[9]LowDirect measure of degradation; widely accessible.Indirect measure of engagement; can be semi-quantitative; lower throughput.

Biophysical Methods for Binding Analysis

Biophysical assays provide detailed, quantitative data on the binding events between the PROTAC, the target protein, and the E3 ligase in a purified, in-vitro system. These methods are essential for understanding the thermodynamics and kinetics of binary and ternary complex formation.[8]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique, particularly for validating covalent PROTACs. By measuring the mass of the intact protein, a mass shift corresponding to the molecular weight of the bound PROTAC provides direct evidence of covalent conjugation.[11][12] Native MS can preserve non-covalent interactions, enabling the direct detection and stoichiometric analysis of the entire POI-PROTAC-E3 ligase ternary complex.[13]

Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI)

SPR and BLI are label-free optical techniques that measure the binding of molecules in real-time.[14][15] One binding partner is immobilized on a sensor surface, and the other is flowed over it. These methods provide precise kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated for both binary and ternary complexes.[15][16]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard method for characterizing binding thermodynamics.[15] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16]

Fluorescence Polarization (FP)

FP is a solution-based technique used to measure binding affinities.[8][15] It relies on the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled molecule when it binds to a larger partner. It is a powerful tool for determining binary and ternary binding affinities.[8][14]

Comparison of Biophysical Methods
Method Principle Key Output Throughput Advantages Limitations
Mass Spectrometry Measures mass-to-charge ratioMass shift (covalent), complex stoichiometryMediumUnambiguous confirmation of covalent binding; detects intact complexes[11][13]Can be complex; native MS requires specialized instrumentation.
SPR / BLI Change in refractive index upon bindingka, kd, KD[15]Medium to HighReal-time kinetic data; label-free.[14]Requires immobilization of one partner, which can affect activity.[14]
ITC Measures heat change upon bindingKD, ΔH, stoichiometry[16]LowProvides full thermodynamic profile; solution-based.[15]Requires large amounts of pure protein; low throughput.[14]
FP Change in light polarization upon bindingBinding affinity (KD)[14]HighSolution-based; high throughput; requires small sample volumes.[8]Requires fluorescent labeling; potential for assay interference.

Experimental Protocols & Workflows

General Experimental Workflow

The validation of a PROTAC typically follows a hierarchical approach, starting with in-vitro binding confirmation and culminating in demonstrated degradation in a cellular context.

G cluster_0 In-Vitro Validation cluster_1 In-Cell Validation vitro_binding Biophysical Assays (SPR, ITC, FP, MS) ternary Ternary Complex Analysis (SPR, Native MS) vitro_binding->ternary Confirm Binary Binding engagement Target Engagement (CETSA, NanoBRET) ternary->engagement Advance to Cellular Assays degradation Degradation Assay (Western Blot, MS-Proteomics) engagement->degradation Confirm Intracellular Binding downstream Phenotypic Assays degradation->downstream Confirm Functional Outcome

References

A Comparative Guide to the Stability of Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a paramount consideration in the design and development of effective and safe antibody-drug conjugates (ADCs). An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, upon reaching the target tumor cell, the linker must efficiently release the payload to exert its cytotoxic effect.[1][2][3] This guide provides a comprehensive comparison of the stability of different linker technologies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for novel ADC design.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their payload release mechanism: cleavable and non-cleavable.[4][5][]

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside tumor cells, such as low pH, a high concentration of glutathione (B108866), or the presence of specific enzymes.[1][2][5][7][] This targeted release can enable a "bystander effect," where the released drug can eliminate neighboring antigen-negative tumor cells.[4][9] However, some cleavable linkers may exhibit instability in circulation, leading to premature drug release.[1][10]

Non-cleavable linkers rely on the complete degradation of the antibody component of the ADC within the lysosome to release the payload.[9][11] This generally results in higher plasma stability and a potentially wider therapeutic window.[][11] However, their efficacy is highly dependent on the internalization of the ADC and the subsequent lysosomal degradation process.[5]

Comparative Stability of Different Linker Types

The stability of an ADC is significantly influenced by the specific chemistry of the linker. The following tables summarize the stability characteristics of commonly used linker types.

Table 1: Stability of Cleavable Linkers
Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[]Low to ModerateCan undergo slow hydrolysis at physiological pH (~7.4), leading to premature payload release.[4][12]
Disulfide Reduction in the presence of high intracellular glutathione (GSH) concentrations.[7][9][13]ModerateStability can be influenced by the steric hindrance around the disulfide bond.[10] Susceptible to exchange with circulating thiols like albumin.[1]
Peptide (e.g., Val-Cit, Val-Ala) Protease-cleavable (e.g., Cathepsin B in lysosomes).[1][4][5][9]HighHigh plasma stability; specific cleavage by tumor-associated proteases.[1][] Efficacy depends on the level of protease expression in the tumor.[1] The Val-Ala linker may reduce aggregation at high drug-to-antibody ratios (DARs) compared to Val-Cit.[4][]
β-Glucuronide Enzyme-cleavable (β-glucuronidase in the tumor microenvironment).[1]HighHighly stable in plasma; specific release at the tumor site.[1] Dependent on the presence of β-glucuronidase.[1]
Table 2: Stability of Non-Cleavable Linkers
Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Thioether (e.g., SMCC) Relies on the complete proteolytic degradation of the antibody in the lysosome to release the payload attached to an amino acid residue.[2][4][11]Very HighGenerally high plasma stability, leading to a favorable therapeutic index.[][11] The released payload is the drug-linker-amino acid complex, which must retain cytotoxic activity.

Experimental Protocols for Assessing Linker Stability

A critical aspect of ADC development is the rigorous evaluation of linker stability. The following are key experimental protocols used to assess this crucial parameter.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and the stability of the ADC in plasma from various species (e.g., human, mouse, rat).[1]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[1][15]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1][17][18] Immuno-affinity capture can be used to isolate the ADC before analysis.[12]

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability and clearance of the ADC in an appropriate animal model.[16]

Methodology:

  • Administer a single intravenous dose of the ADC to an animal model (e.g., mice or rats).[1]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[1]

  • Process the blood samples to isolate plasma.[15]

  • Analyze the plasma samples using validated analytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of intact ADC, total antibody, and free payload.[16][19]

  • Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[15]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Premature_Release Premature Payload Release (Toxicity) ADC->Premature_Release Linker Instability Tumor_Cell Tumor Cell ADC->Tumor_Cell Antigen Binding Endosome Endosome (pH 5.5-6.2) Tumor_Cell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Stability_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment ADC_Sample ADC Sample Plasma_Incubation Incubate in Plasma (e.g., Human, Mouse) at 37°C ADC_Sample->Plasma_Incubation Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points Analysis_Invitro Quantify Intact ADC, Total Antibody, and Free Payload (ELISA, LC-MS) Time_Points->Analysis_Invitro Animal_Model Administer ADC to Animal Model (IV) Blood_Sampling Collect Blood Samples at Predetermined Time Points Animal_Model->Blood_Sampling Plasma_Isolation Isolate Plasma Blood_Sampling->Plasma_Isolation Analysis_Invivo Quantify Intact ADC, Total Antibody, and Free Payload (ELISA, LC-MS/MS) Plasma_Isolation->Analysis_Invivo PK_Analysis Pharmacokinetic Analysis Analysis_Invivo->PK_Analysis

Caption: Experimental workflow for comparing ADC linker stability.

References

A Comparative Guide to Orthogonal Methods for Validating PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] Unlike traditional inhibitors, PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] This unique mechanism of action necessitates a rigorous validation process to confirm on-target degradation, assess selectivity, and understand the functional consequences. Relying on a single analytical method is insufficient; a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package for any PROTAC development program.[1]

This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. It details the experimental protocols for each technique, presents quantitative data in a comparative format, and illustrates the underlying principles and workflows.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This is achieved through the formation of a stable ternary complex involving the POI, the PROTAC, and the E3 ligase.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[2] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme E2->E3 Loads Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC facilitates a ternary complex, leading to polyubiquitination and proteasomal degradation.[1]

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The choice of methods depends on the stage of drug discovery, throughput requirements, and the specific questions being addressed.

MethodPrincipleThroughputData TypeKey MetricsProsCons
Western Blot Antibody-based detection of size-separated proteins on a membrane.[5]Low to MediumSemi-Quantitative / QuantitativeDC₅₀, DₘₐₓWidely accessible, provides molecular weight information.Labor-intensive, potential for antibody variability.[6]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.[1]LowQuantitativeFold Change, Selectivity ScoreGold standard for selectivity, discovers off-targets.[7]Requires specialized equipment and expertise, complex data analysis.
Flow Cytometry Antibody-based quantification of protein levels in individual cells via fluorescence.[8]HighQuantitativeDC₅₀, Dₘₐₓ, % of Negative CellsHigh-throughput, single-cell resolution, multiplexing capable.[9]Primarily for cell surface or well-characterized intracellular targets.[10]
ELISA / Immunoassays Antibody-based capture and detection of a target protein in a plate-based format.[11]HighQuantitativeDC₅₀, DₘₐₓHigh-throughput, highly sensitive, and quantitative.[12]Requires specific antibody pairs, susceptible to matrix effects.
Immunofluorescence (IF) Antibody-based visualization of protein abundance and subcellular localization in fixed cells.[1]Low to MediumQualitative / Semi-QuantitativeChanges in fluorescence intensityProvides spatial context and localization information.[9]Quantification can be challenging, lower throughput.
Reporter Assays (e.g., HiBiT) Genetically encoded tag fused to the target protein allows for luminescence-based quantification.[13]HighQuantitativeDC₅₀, Dₘₐₓ, Degradation KineticsReal-time kinetics, no antibody needed, highly sensitive.[14]Requires genetic modification of cells, potential for tag interference.

Key Metrics:

  • DC₅₀ (Degradation Concentration 50): The concentration of a PROTAC that induces 50% degradation of the target protein.[1]

  • Dₘₐₓ (Maximum Degradation): The maximal level of protein degradation achieved.[1]

Representative Data for BRD4 Degrader (MZ1)

To illustrate how these methods compare, the table below summarizes representative data for the well-characterized BRD4-degrading PROTAC, MZ1.

Assay MethodDC₅₀ (nM)Dₘₐₓ (%)Time Point (h)Cell Line
Western Blot ~15>90%24HeLa
Mass Spectrometry ~20>90%24HeLa
Flow Cytometry ~18>85%24HeLa
HiBiT Assay ~12>95%6HeLa-BRD4-HiBiT

Detailed Experimental Methodologies

Reproducible and reliable results depend on detailed methodologies. Below are workflows and key protocols for the discussed orthogonal validation methods.

Validation_Workflow cluster_workflow PROTAC Validation Workflow A Primary Screen (Degradation Assessment) B Secondary Screen (Potency & Kinetics) A->B Confirm Hits A_methods Western Blot, ELISA, Flow Cytometry, HiBiT A->A_methods C Selectivity Profiling B->C Characterize Leads B_methods Dose-response & time-course studies (WB, HiBiT, Flow) B->B_methods D Mechanism of Action C->D Confirm On-Target C_methods Mass Spectrometry (Proteomics) C->C_methods E Functional Validation D->E Validate Mechanism D_methods Co-IP, Ternary Complex Assays, Proteasome/Ubiquitination Inhibitors D->D_methods E_methods Cell Viability, Phenotypic Assays, Downstream Target Analysis (e.g., qPCR) E->E_methods

A typical workflow for the orthogonal validation of a PROTAC candidate.[1]
Western Blot

Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[5] It is a cornerstone for confirming protein degradation.

Detailed Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[15] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15]

    • Incubate the membrane with a primary antibody against the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize the target protein level to the loading control.[5]

Mass Spectrometry-Based Proteomics

Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing PROTAC selectivity by revealing any unintended "off-target" degradation.[1][16]

Detailed Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dₘₐₓ) and a vehicle control. Include a negative control PROTAC if available.

  • Sample Preparation: Lyse cells, quantify protein content, and normalize protein amounts across all samples.

  • Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[17]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and the isobaric tags, allowing for relative quantification of peptides across different samples.

  • Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated, confirming on-target degradation and discovering potential off-target effects.[17]

Flow Cytometry

Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the POI, it can quantify protein levels on a per-cell basis.[1][8]

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]

  • Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100) to allow antibodies to access intracellular targets.[1]

  • Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A plate-based immunoassay designed for detecting and quantifying a specific protein. In a sandwich ELISA, a capture antibody coats the plate, binds the target protein from the sample, and a second, detection antibody is used for quantification.[18]

Detailed Protocol:

  • Plate Coating: Coat a high-binding 96-well plate with a capture antibody specific to the target protein. Incubate overnight at 4°C.[18]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.[18]

  • Sample Incubation: Prepare cell lysates from PROTAC-treated and control cells (similar to Western Blot lysis). Add diluted lysates and standards to the wells and incubate for 2 hours at room temperature.[18]

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1-2 hours at room temperature.[18]

  • Enzyme Conjugate: Wash the plate. Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) and incubate for 30-60 minutes.

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of protein bound.

  • Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. Calculate protein concentration based on the standard curve.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical nature dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, reducing agents).[1][2][3]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2]
Payload Form Released in its native, unmodified, and highly potent state.[4][5]Released as an amino acid-linker-payload adduct.[4][6]
Plasma Stability Generally lower, with a potential risk of premature payload release in systemic circulation.[5][7][8]Higher plasma stability, minimizing off-target toxicity from premature drug release.[2][7][9]
Bystander Effect Capable of inducing a potent bystander effect, killing adjacent antigen-negative tumor cells.[1][10]Generally limited or no bystander effect due to the charged nature and lower membrane permeability of the released adduct.[8][9]
Therapeutic Window Potentially wider applicability for heterogeneous tumors but a narrower therapeutic window due to off-target toxicity.[10]Potentially a larger therapeutic window due to greater stability and tolerance, especially for homogenous tumors with high antigen expression.[2][6][7]
Systemic Toxicity Associated with higher rates of systemic toxicities, such as neutropenia and anemia, due to premature payload release.[10]Generally associated with lower systemic toxicity due to enhanced stability.[1][3]

Mechanisms of Action

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This targeted release is a key advantage, aiming to maximize on-target efficacy while minimizing systemic exposure.[1][2][3]

There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.[1][3]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[1][3]

cluster_extracellular Extracellular (Bloodstream, pH 7.4) cluster_intracellular Intracellular (Tumor Cell) cluster_lysosome Lysosome cluster_effect Cellular Effect ADC_stable ADC with Cleavable Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Triggers Triggers: - Proteases (e.g., Cathepsin B) - Low pH - High Glutathione ADC_internalized->Triggers Payload_release Payload Release Free_payload Free, Unmodified Payload Payload_release->Free_payload Triggers->Payload_release Bystander_effect Bystander Effect (Kills Neighboring Cells) Free_payload->Bystander_effect Target_cell_death Target Cell Death (Apoptosis) Free_payload->Target_cell_death

Mechanism of Action for Cleavable Linker ADCs.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[1][2] This process results in the release of a payload-linker-amino acid adduct.[4][6] The primary advantage of this approach is the enhanced stability of the ADC in circulation, which generally leads to a better safety profile and a wider therapeutic window.[2][7][9] A common example of a non-cleavable linker is a thioether linker, such as the one used in Kadcyla®.[3]

cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) cluster_lysosome Lysosome cluster_effect Cellular Effect ADC_stable ADC with Non-Cleavable Linker (Highly Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Antibody_degradation Antibody Degradation (Proteolysis) ADC_internalized->Antibody_degradation Payload_adduct Payload-Linker- Amino Acid Adduct Antibody_degradation->Payload_adduct Target_cell_death Target Cell Death (Apoptosis) Payload_adduct->Target_cell_death

Mechanism of Action for Non-Cleavable Linker ADCs.

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are limited in published literature.[10] However, data compiled from various preclinical and clinical studies provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as a comparator[10]
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[10]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[10]
Systemic Toxicity (Meta-Analysis of Clinical Data)
Adverse Event (Grade ≥3)Cleavable Linker ADCs (N=1,082)Non-Cleavable Linker ADCs (N=1,335)Weighted Risk Difference (95% CI)
Any Adverse Event47%34%-12.9% (-17.1% to -8.8%)
NeutropeniaNot specified, but significant difference favoring non-cleavableNot specified-9.1% (-12% to -6.2%)
AnemiaNot specified, but significant difference favoring non-cleavableNot specified-1.7% (-3.3% to -0.1%)
Increased AST (All Grades)Significantly associated with cleavable linkersNot applicable3.9% (0.3% to 7.5%)
Increased ALT (All Grades)Significantly associated with cleavable linkersNot applicable3.7% (0.2% to 7.3%)

Data compiled from a meta-analysis of 12 phase II/III clinical trials of commercially available ADCs.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC by measuring cell viability after treatment.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A 1. Cell Seeding (Antigen-positive & Antigen-negative cells) B 2. ADC Treatment (Serial Dilutions) A->B C 3. Incubation (72-96 hours) B->C D 4. MTT Addition (Metabolized to Formazan) C->D E 5. Solubilization (DMSO or SDS) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Workflow for In Vitro Cytotoxicity Assay.

Protocol Outline:

  • Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.[1][11][12]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations.[1][11]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[1][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-based solution) to dissolve the formazan crystals.[10][11][12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10][11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[1][10]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

cluster_workflow Experimental Workflow: In Vivo Efficacy (Xenograft Model) A 1. Tumor Implantation (Subcutaneous injection of tumor cells) B 2. Tumor Growth & Randomization A->B C 3. ADC Administration (Intravenous) B->C D 4. Monitoring (Tumor volume & Body weight) C->D E 5. Endpoint & Data Analysis (Tumor Growth Inhibition) D->E

Workflow for In Vivo Efficacy Study.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[10][13][14]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).[10][13]

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[10][13]

  • Monitoring: Regularly measure tumor volume and the body weight of the mice as an indicator of toxicity.[10][13][14]

  • Endpoint and Data Analysis: The study concludes when tumors in the control group reach a specified size or if signs of excessive toxicity are observed. Calculate the percentage of tumor growth inhibition (TGI) to quantify the anti-tumor effect.[13][14]

Plasma Stability Assay (ELISA-based)

This assay measures the stability of the ADC in plasma by quantifying the amount of intact ADC over time.

Protocol Outline:

  • ADC Incubation: Incubate the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[15]

  • Sample Collection: Collect plasma samples at various time points.[15]

  • Quantification of Total Antibody: Use a generic anti-human IgG antibody to capture all antibody-containing species and a labeled anti-human IgG for detection.

  • Quantification of Conjugated Antibody: Use an anti-payload antibody for capture and a labeled anti-human IgG antibody for detection. This will only measure ADCs with the payload still attached.

  • Data Analysis: Calculate the percentage of remaining conjugated ADC at each time point relative to the initial concentration to determine the ADC's half-life in plasma.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the development of an ADC. Cleavable linkers offer the advantage of releasing the highly potent, unmodified payload, which can lead to a powerful bystander effect beneficial for treating heterogeneous tumors.[10] However, this often comes with the trade-off of lower plasma stability and a higher risk of systemic toxicity.[5][7][8][10]

Conversely, non-cleavable linkers provide enhanced plasma stability, which can translate to a more favorable safety profile and a wider therapeutic window.[2][7][9] The lack of a significant bystander effect makes them more suitable for homogeneous tumors with high antigen expression.[8] Ultimately, the optimal linker strategy depends on the specific target antigen, the nature of the tumor microenvironment, the potency and membrane permeability of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo characterization, as outlined in the experimental protocols, is essential to guide the rational design and selection of the most appropriate linker for a successful ADC therapeutic.

References

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, directly influences the therapeutic efficacy, safety, and pharmacokinetic profile of the ADC. This is particularly crucial for ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers, which are often used to enhance solubility and stability. This guide provides a comprehensive comparison of the primary analytical techniques for DAR determination of ADCs with PEG linkers, complete with experimental protocols and data to aid in method selection and implementation.

The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a linker, often containing a PEG moiety, results in a heterogeneous mixture of ADC species with varying numbers of attached drugs. Accurate characterization of this heterogeneity and the average DAR is paramount for ensuring product consistency and understanding its biological activity. The three most widely used methods for DAR determination are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited to different stages of ADC development and characterization.

Comparison of Key Methods for DAR Determination

The choice of analytical technique for DAR determination depends on several factors, including the stage of development, the specific characteristics of the ADC and its PEG linker, and the level of detail required. A summary of the key features of each method is presented below.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[]Separates ADC species based on differences in their hydrophobicity.[2]Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[3]
Information Provided Average DAR.[]Average DAR, drug load distribution, and presence of unconjugated antibody.[2]Average DAR, drug load distribution, mass confirmation of each species, and identification of by-products.[4]
Advantages Simple, rapid, and requires minimal sample preparation.[5]Robust, reproducible, and provides information on the distribution of different DAR species.[6] Considered a standard technique for cysteine-conjugated ADCs.[2]High specificity and accuracy, provides detailed molecular information, and can be used for various ADC formats.[3]
Limitations Only provides the average DAR and can be inaccurate if the drug's absorbance spectrum overlaps significantly with the antibody's.[7]Resolution can be challenging for highly hydrophobic or heterogeneous ADCs. The use of high salt concentrations can be harsh on instrumentation.[8]Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[8]
Impact of PEG Linkers The PEG linker itself may not have a strong chromophore, but it can influence the overall conformation of the ADC, which might subtly affect the absorbance. The primary consideration is the accurate determination of the extinction coefficients of the drug-linker and the antibody.PEG linkers increase the hydrophilicity of the ADC, which can lead to earlier elution times compared to ADCs with non-PEGylated linkers.[9] This may require optimization of the HIC method, such as using a more hydrophobic stationary phase or adjusting the salt gradient to achieve adequate separation of DAR species.The heterogeneity of some PEG linkers can complicate the mass spectra, making data deconvolution more challenging.[10] However, for discrete PEG linkers, the mass difference between DAR species remains consistent. The increased hydrophilicity can be advantageous in preventing aggregation during analysis.
Typical Application Rapid, routine analysis and in-process control where an average DAR is sufficient.[5]Quality control, lot release testing, and characterization of ADC heterogeneity, particularly for cysteine-linked ADCs.[11]In-depth characterization, reference method, analysis of complex mixtures, and investigation of in vivo stability.[12]

Experimental Protocols

Detailed methodologies for each of the key DAR determination techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADCs.

UV/Vis Spectroscopy

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[]

Protocol:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients of the unconjugated antibody (εAb) and the free drug-linker (εDrug) at two different wavelengths. Typically, 280 nm is used for the antibody, and the wavelength of maximum absorbance (λmax) is used for the drug.[]

    • The extinction coefficient of the drug at 280 nm (εDrug,280) and the antibody at the drug's λmax (εAb,λmax) must also be determined.

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer, ensuring it is free of interfering substances.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).[]

  • DAR Calculation:

    • The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated using the following simultaneous equations:

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody:

      • DAR = CDrug / CAb

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. In the case of ADCs, the addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[2]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

    • An organic modifier like isopropanol (B130326) can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[13]

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • HIC-HPLC Analysis:

    • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) is used to elute the ADC species in order of increasing hydrophobicity.[6]

    • Detection: UV absorbance at 280 nm.

  • Data Processing and DAR Calculation:

    • Integrate the peak areas for each resolved DAR species in the chromatogram.

    • The weighted average DAR is calculated using the following formula:

      • DAR = Σ (% Area of each peak × Number of drugs for that peak) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for the unambiguous determination of the number of conjugated drugs.[12] Native LC-MS, where the ADC is analyzed under non-denaturing conditions, is often preferred to preserve the intact structure.[12]

Protocol for Native LC-MS:

  • Mobile Phase Preparation:

    • Mobile Phase: An MS-compatible, non-denaturing buffer such as 100 mM ammonium acetate.

  • Sample Preparation:

    • Dilute the ADC sample in the mobile phase. Desalting the sample beforehand may be necessary.

  • LC-MS Analysis:

    • LC Column: A size-exclusion chromatography (SEC) column is often used for online desalting and separation from excipients before MS analysis.[12]

    • MS Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different charge states and isotopic patterns of the large ADC molecules.

    • MS Method: The instrument is operated in positive ion mode, and the source conditions are optimized to maintain the native structure of the ADC while achieving efficient ionization.

  • Data Processing and DAR Calculation:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which will show peaks corresponding to the different DAR species.

    • The mass of each species is used to confirm the number of conjugated drugs.

    • The relative abundance of each peak is used to calculate the weighted average DAR, similar to the HIC method.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each DAR determination technique.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV/Vis Analysis cluster_calculation Data Analysis mAb Unconjugated mAb ExtCoeff Determine Extinction Coefficients mAb->ExtCoeff DrugLinker Drug-Linker DrugLinker->ExtCoeff ADC ADC Sample Spectrophotometer Measure Absorbance (280 nm & λmax) ADC->Spectrophotometer Calc Calculate Average DAR Spectrophotometer->Calc ExtCoeff->Calc

UV/Vis Spectroscopy Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_calculation Data Analysis ADC_sample ADC Sample Dilution Dilute in High Salt Buffer ADC_sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Integrate Peak Areas Detection->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc

Hydrophobic Interaction Chromatography (HIC) Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Native LC-MS Analysis cluster_calculation Data Analysis ADC_sample ADC Sample Buffer_Exchange Buffer Exchange/ Desalting (Optional) ADC_sample->Buffer_Exchange LC_Injection Inject onto SEC Column Buffer_Exchange->LC_Injection MS_Analysis High-Resolution Mass Spectrometry LC_Injection->MS_Analysis Deconvolution Deconvolute Mass Spectrum MS_Analysis->Deconvolution DAR_Calc Calculate Weighted Average DAR Deconvolution->DAR_Calc

Native Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

Conclusion

The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. For ADCs featuring PEG linkers, each of the primary analytical techniques—UV/Vis spectroscopy, HIC, and LC-MS—offers a viable path to DAR determination, each with its own strengths and considerations. UV/Vis spectroscopy provides a rapid and simple means of obtaining an average DAR, suitable for initial screening and in-process monitoring. HIC is a robust method for determining both the average DAR and the distribution of drug-loaded species, making it a workhorse for quality control. LC-MS stands as the most powerful technique, offering unparalleled detail and accuracy for in-depth characterization and as a reference method. The presence of a PEG linker necessitates careful method development and optimization, particularly for chromatographic separations, to account for the altered physicochemical properties of the ADC. By understanding the principles, advantages, and limitations of each technique, and by following well-defined experimental protocols, researchers can confidently and accurately characterize the DAR of their PEGylated ADCs, a critical step in the development of these promising therapeutics.

References

A Comparative Guide to the Efficacy of Different Length PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality.[1] These heterobifunctional molecules function by co-opting the body's own ubiquitin-proteasome system to selectively eliminate proteins that cause disease.[2] A PROTAC molecule is composed of three distinct parts: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two.[3]

It is now well-established that the linker is not merely a passive connector but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][3] Among the most commonly used linker types, polyethylene (B3416737) glycol (PEG) chains are predominant due to their hydrophilicity, biocompatibility, tunable length, and synthetic accessibility.[2][4][] The length of the PEG linker is a crucial parameter that directly governs the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is the necessary precursor to protein degradation.[1][6] An optimal linker length facilitates the correct proximity and orientation between the POI and the E3 ligase for efficient ubiquitination, while linkers that are too short can cause steric hindrance and those that are too long may lead to inefficient or non-productive complexes.[6][]

This guide provides an objective comparison of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the relationship between PEG linker length and degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker Length (Atoms/PEG Units)DC50Dmax (%)Citation
Estrogen Receptor α (ERα) VHL9 atoms140 µM (IC50)Not Reported[8]
VHL16 atoms26 µM (IC50)Not Reported[8]
TANK-binding kinase 1 (TBK1) VHL< 12 atomsNo DegradationNot Reported[8][9]
VHL21 atoms3 nM96%[8]
VHL29 atoms292 nM76%[8]
Bromodomain-containing protein 4 (BRD4) CRBN0 PEG units< 0.5 µMNot Reported[8]
CRBN1-2 PEG units> 5 µMNot Reported[8]
CRBN4-5 PEG units< 0.5 µMNot Reported[8]
BRD4 (Hypothetical Series) VHLPEG355 nM85%[10]
VHLPEG420 nM95%[10]
VHLPEG515 nM>98%[10]
VHLPEG630 nM92%[10]
Cereblon (CRBN) (Homo-PROTAC) CRBN8-atom PEGOptimal DegradationNot Reported[9]

Note: Some studies report IC50 values for cell viability reduction, which is a downstream effect of protein degradation.

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental mechanisms and workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3 E3 Ligase E3->PROTAC Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Recycled Degradation->Recycling

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Length_Logic cluster_short Scenario 1 cluster_long Scenario 2 cluster_optimal Scenario 3 Short Linker Too Short Hindrance Steric Hindrance Short->Hindrance NoComplex No Productive Ternary Complex Hindrance->NoComplex Long Linker Too Long Inefficient Inefficient Ubiquitination (High Flexibility) Long->Inefficient Reduced Reduced Degradation Efficacy Inefficient->Reduced Optimal Optimal Linker Length Stable Stable & Productive Ternary Complex Optimal->Stable Efficient Efficient Degradation Stable->Efficient

Caption: Logical relationship of linker length and degradation efficacy.

Western_Blot_Workflow Start Cell Culture (e.g., MCF7) Treatment Treat with PROTACs (Varying Concentrations) Start->Treatment Lysis Cell Lysis (Buffer + Protease Inhibitors) Treatment->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Blot Transfer (PVDF Membrane) SDS->Transfer Analysis Imaging & Densitometry Analysis Transfer->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.[4] The following is a representative protocol for determining protein degradation via Western blotting.

Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment:

    • Plate target cells (e.g., MCF7 breast cancer cells for ERα degradation) in multi-well plates (e.g., 12-well or 24-well) and allow them to adhere overnight in appropriate growth medium.[4]

    • Prepare serial dilutions of the PROTACs with varying PEG linker lengths in the cell culture medium.

    • Aspirate the old medium from the cells and treat them with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[4]

  • Cell Lysis:

    • After the treatment period, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Incubate on ice for 15-30 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across lanes.

    • Wash the membrane multiple times and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to its corresponding loading control band.

    • Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle-treated control.[6]

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences PROTAC efficacy.[3][4] The compiled data demonstrates that the relationship between linker length and degradation potency is not linear and is highly dependent on the specific POI and E3 ligase pair.[8] For some targets like TBK1, a minimum linker length is required to observe any degradation, while for others like BRD4, there is a distinct optimal length, with shorter or longer linkers leading to reduced activity.[8] This underscores the necessity of a systematic, empirical approach to linker optimization for the development of potent and selective protein degraders. The protocols and workflows presented provide a robust framework for the evaluation and comparison of novel PROTAC molecules.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG12-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Hydroxy-PEG12-t-butyl ester. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these protocols is critical to minimize workplace hazards and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes splash goggles, a full laboratory suit, a dust respirator, boots, and gloves.[2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers should be readily accessible.[3]

Step-by-Step Disposal Procedure

  • Initial Containment: For small spills, use appropriate tools to carefully collect the material into a designated and clearly labeled waste disposal container.[2] For larger spills, use a shovel to transfer the material into a suitable waste container.[2] If the compound is in a solution, absorb it with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth before placing it in the waste container.[4]

  • Waste Characterization: Although not classified as a hazardous material for transportation, it is crucial to characterize the waste stream. Given its chemical structure, it should be treated as chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Selection and Labeling: Use a robust, leak-proof container for waste collection. The container must be clearly labeled with the chemical name "this compound" and any associated hazard symbols. Keep the container tightly closed when not in use.[2][3]

  • Storage of Chemical Waste: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage temperature should not exceed 5°C (41°F) for the pure compound, though waste storage conditions may vary based on institutional protocols.[2]

  • Final Disposal: Dispose of the contents and the container through a licensed and approved waste disposal contractor.[3][4] This ensures compliance with all local, state, and federal regulations. Inform the relevant authorities if any environmental contamination has occurred.[4]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for a proper risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C31H62O15
Molecular Weight 674.8 g/mol
Appearance White to off-white solid
Purity >98%
Solubility Water, DMSO, DMF, DCM
Storage Condition -20°C

Table 1: Physicochemical properties of this compound.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is it a spill? ppe->spill small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Contain and collect spill->large_spill Yes container Place in a labeled, sealed waste container spill->container No (Routine Waste) small_spill->container large_spill->container storage Store in a designated, cool, and ventilated area container->storage disposal Arrange for pickup by a licensed waste disposal contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on publicly available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's specific waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG12-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG12-t-butyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.